Product packaging for 4-(oxan-2-yl)aniline(Cat. No.:CAS No. 1782399-77-2)

4-(oxan-2-yl)aniline

Cat. No.: B6171799
CAS No.: 1782399-77-2
M. Wt: 177.2
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Description

4-(oxan-2-yl)aniline is a useful research compound. Its molecular formula is C11H15NO and its molecular weight is 177.2. The purity is usually 95.
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Properties

CAS No.

1782399-77-2

Molecular Formula

C11H15NO

Molecular Weight

177.2

Purity

95

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 4-(oxan-2-yl)aniline: A Compound with Limited Publicly Available Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide aims to provide a comprehensive overview of the chemical structure and properties of 4-(oxan-2-yl)aniline, also known by its synonym 4-(tetrahydro-2H-pyran-2-yl)aniline. Despite extensive searches of scientific literature and chemical databases, it has been determined that detailed experimental data for this specific compound is exceptionally scarce in publicly accessible sources. This guide will present the confirmed structural information and the limited available data, while also highlighting the significant gaps in the current knowledge base regarding its physicochemical properties, synthesis, and biological activity.

Chemical Structure and Identification

The chemical structure of this compound consists of an aniline ring substituted at the fourth position with a 2-oxanyl (or tetrahydro-2H-pyran-2-yl) group.

Molecular Formula: C₁₁H₁₅NO

Canonical SMILES: C1CCOC(C1)C2=CC=C(C=C2)N

The existence of this molecule has been confirmed through mass spectrometry data. A Gas Chromatography-Mass Spectrometry (GC-MS) spectrum for 4-(Tetrahydro-2H-pyran-2-yl)aniline is available in the SpectraBase database, providing evidence of its molecular weight and fragmentation pattern.[1]

Physicochemical Properties

A comprehensive table of quantitative physicochemical properties for this compound cannot be compiled due to a lack of available experimental data. Key properties such as melting point, boiling point, water solubility, pKa, and partition coefficient (logP) have not been reported in the surveyed literature.

Table 1: Summary of Available Physicochemical Data

PropertyValueSource
Molecular Weight177.24 g/mol Calculated
GC-MS SpectrumAvailableSpectraBase[1]

Synthesis and Experimental Protocols

A specific, detailed, and reproducible experimental protocol for the synthesis of this compound could not be located in the public domain. General synthetic routes for similar N-aryl heterocyclic compounds may be adaptable, but a direct and validated method for this particular molecule is not published.

Spectroscopic Data

Beyond the aforementioned GC-MS data, no publicly available Nuclear Magnetic Resonance (NMR) or Infrared (IR) spectra for this compound have been identified. This lack of spectral data hinders a complete structural confirmation and characterization of the compound.

Biological Activity and Drug Development Applications

There is no information available in scientific literature or patent databases regarding the biological activity, signaling pathways, or potential applications of this compound in drug development. While aniline and tetrahydropyran moieties are present in many biologically active molecules, the specific activity of this compound remains uninvestigated or at least unpublished.

Logical Workflow for Future Investigation

Given the absence of data, a logical workflow for researchers interested in this compound would involve its synthesis followed by comprehensive characterization.

G cluster_0 Synthesis and Purification cluster_1 Structural Characterization cluster_2 Physicochemical Profiling cluster_3 Biological Screening synthesis Chemical Synthesis purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (1H, 13C) purification->nmr ms Mass Spectrometry purification->ms ir IR Spectroscopy purification->ir elemental Elemental Analysis purification->elemental mp Melting Point elemental->mp solubility Solubility elemental->solubility logp LogP Determination elemental->logp in_vitro In vitro Assays logp->in_vitro in_vivo In vivo Models in_vitro->in_vivo

Caption: Proposed workflow for the synthesis and characterization of this compound.

Conclusion

While the chemical structure of this compound is known, this technical guide concludes that there is a significant deficit of publicly available scientific data regarding its synthesis, physicochemical properties, and biological activity. For researchers and professionals in drug development, this compound represents an unexplored area of chemical space. The lack of information necessitates foundational research, including chemical synthesis and thorough characterization, before any potential applications can be considered. This guide serves to highlight this knowledge gap and provide a framework for future investigation into this compound.

References

4-(oxan-2-yl)aniline CAS number and identifiers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(oxan-2-yl)aniline, a heterocyclic amine of interest in medicinal chemistry and materials science. This document details its chemical identifiers, physicochemical properties, and a representative synthetic protocol.

Core Compound Identifiers

Below is a table summarizing the key identifiers for 4-(tetrahydro-2H-pyran-2-yl)aniline.

IdentifierValue
IUPAC Name 4-(tetrahydro-2H-pyran-2-yl)aniline
Synonyms This compound
Molecular Formula C₁₁H₁₅NO
Molecular Weight 177.24 g/mol
InChI InChI=1S/C11H15NO/c12-10-6-4-9(5-7-10)11-3-1-2-8-13-11/h4-7,11H,1-3,8,12H2
InChIKey PCMXHFLMBJKAMR-UHFFFAOYSA-N
Canonical SMILES C1CC(OC(C1)C2=CC=C(C=C2)N)

Physicochemical and Spectroscopic Data

A summary of the available physicochemical and spectroscopic data for 4-(tetrahydro-2H-pyran-2-yl)aniline is presented below. This data is crucial for its identification, purification, and characterization.

PropertyValue
Appearance Solid (predicted)
Boiling Point Not determined
Melting Point Not determined
Solubility Soluble in common organic solvents (predicted)
Mass Spectrum (GC-MS) Available through spectral databases like SpectraBase.

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of 4-(tetrahydro-2H-pyran-2-yl)aniline is not widely published. However, a general and adaptable two-step synthetic route can be proposed based on established methodologies for the synthesis of similar aryl-tetrahydropyran structures. This involves the protection of a precursor followed by a coupling reaction and deprotection.

Representative Synthetic Pathway:

A plausible synthetic route involves the protection of 4-aminophenol, followed by a reaction with 3,4-dihydro-2H-pyran, and subsequent deprotection to yield the target compound.

G cluster_0 Step 1: Protection of 4-Aminophenol cluster_1 Step 2: O-Alkylation with Dihydropyran cluster_2 Step 3: Deprotection 4-Aminophenol 4-Aminophenol Protected_Amine Boc-protected 4-aminophenol 4-Aminophenol->Protected_Amine Base Protecting_Group e.g., Boc Anhydride Protecting_Group->Protected_Amine Coupled_Product N-Boc-4-(tetrahydro-2H-pyran-2-yloxy)aniline Protected_Amine->Coupled_Product Acid catalyst (e.g., PTSA) Final_Product 4-(tetrahydro-2H-pyran-2-yl)aniline Coupled_Product->Final_Product Acid (e.g., TFA or HCl) Dihydropyran Dihydropyran Dihydropyran->Coupled_Product

A plausible synthetic workflow for 4-(tetrahydro-2H-pyran-2-yl)aniline.

Detailed Methodology (Hypothetical):

Step 1: Protection of 4-Aminophenol

  • To a solution of 4-aminophenol (1 equivalent) in a suitable solvent such as dichloromethane or tetrahydrofuran, add a base like triethylamine or diisopropylethylamine (1.2 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc anhydride) (1.1 equivalents) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the Boc-protected 4-aminophenol.

Step 2: O-Alkylation with 3,4-Dihydro-2H-pyran

  • Dissolve the Boc-protected 4-aminophenol (1 equivalent) in a dry, aprotic solvent like dichloromethane or dioxane.

  • Add a catalytic amount of a strong acid catalyst, such as p-toluenesulfonic acid (PTSA) or pyridinium p-toluenesulfonate (PPTS).

  • Add 3,4-dihydro-2H-pyran (1.5 equivalents) dropwise to the solution.

  • Stir the reaction mixture at room temperature for 4-8 hours, monitoring by TLC.

  • Once the starting material is consumed, neutralize the reaction with a mild base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography on silica gel to yield N-Boc-4-(tetrahydro-2H-pyran-2-yloxy)aniline.

Step 3: Deprotection

  • Dissolve the purified N-Boc-4-(tetrahydro-2H-pyran-2-yloxy)aniline (1 equivalent) in a suitable solvent like dichloromethane or 1,4-dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride in dioxane.

  • Stir the reaction at room temperature for 1-4 hours until the deprotection is complete (monitored by TLC).

  • Remove the solvent and excess acid under reduced pressure.

  • Neutralize the residue with a base (e.g., saturated sodium bicarbonate solution) and extract the final product, 4-(tetrahydro-2H-pyran-2-yl)aniline, with an organic solvent.

  • Dry the organic layer, concentrate, and if necessary, purify the final product by column chromatography or recrystallization.

Logical Relationships in Compound Identification

The process of identifying an unknown or sparsely documented compound like this compound involves a logical workflow that integrates chemical nomenclature, structural analysis, and database searching.

G cluster_0 Initial Query cluster_1 Nomenclature Analysis cluster_2 Database Search cluster_3 Data Retrieval Initial_Name This compound Systematic_Name 4-(tetrahydro-2H-pyran-2-yl)aniline Initial_Name->Systematic_Name Clarify Nomenclature Structure_Generation Generate Chemical Structure Systematic_Name->Structure_Generation CAS_Search Search for CAS Number Structure_Generation->CAS_Search Identifier_Search Search for Other Identifiers (InChI, SMILES) Structure_Generation->Identifier_Search Physicochemical_Data Physicochemical Properties CAS_Search->Physicochemical_Data Spectroscopic_Data Spectroscopic Data Identifier_Search->Spectroscopic_Data

Technical Guide: Synthesis and Discovery of 4-(oxan-2-yl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

October 31, 2025

Abstract

This technical guide outlines the synthesis and potential discovery context of the novel chemical entity 4-(oxan-2-yl)aniline. Due to the absence of this compound in currently available scientific literature, this document provides a comprehensive, proposed synthetic pathway based on well-established chemical transformations. The core of this proposed synthesis is a palladium-catalyzed Buchwald-Hartwig amination reaction. This guide furnishes detailed, plausible experimental protocols, data presentation in tabular format for clarity, and visualizations of the synthetic workflow. The content is intended to serve as a foundational resource for researchers interested in the synthesis and exploration of this and structurally related molecules for applications in medicinal chemistry and drug discovery.

Introduction

Aniline and its derivatives are fundamental building blocks in the pharmaceutical and materials science industries. The incorporation of heterocyclic moieties, such as the oxane (tetrahydropyran) ring, can significantly influence the physicochemical and pharmacological properties of the parent aniline structure. The oxane ring, in particular, can act as a lipophilic, polar group that can modulate solubility, metabolic stability, and receptor-binding interactions. The target molecule, this compound, represents a novel compound with potential for further investigation as a scaffold in drug design. This guide details a robust, hypothetical multi-step synthesis to enable its preparation and subsequent study.

Proposed Synthetic Pathway

A plausible and efficient route for the synthesis of this compound is proposed, commencing from commercially available starting materials. The key transformation is a Buchwald-Hartwig amination, a powerful method for the formation of carbon-nitrogen bonds. The overall synthetic workflow is depicted below.

Synthesis_Workflow cluster_step1 Step 1: Protection of 4-Bromoaniline cluster_step2 Step 2: Synthesis of Tetrahydropyran Electrophile cluster_step3 Step 3: Buchwald-Hartwig Amination cluster_step4 Step 4: Deprotection A 4-Bromoaniline C tert-Butyl (4-bromophenyl)carbamate A->C DMAP, THF B Di-tert-butyl dicarbonate (Boc)2O B->C G tert-Butyl (4-bromophenyl)carbamate D 2,3-Dihydropyran F 2-Bromotetrahydropyran D->F Electrophilic Addition E HBr in Acetic Acid E->F H 2-Bromotetrahydropyran J tert-Butyl (4-(tetrahydro-2H-pyran-2-yl)phenyl)carbamate G->J H->J I Pd Catalyst, Ligand, Base I->J K tert-Butyl (4-(tetrahydro-2H-pyran-2-yl)phenyl)carbamate M This compound K->M DCM L Trifluoroacetic Acid (TFA) L->M Signaling_Pathway cluster_pathway Hypothetical Kinase Inhibition A Growth Factor B Receptor Tyrosine Kinase A->B C Downstream Signaling (e.g., RAS/RAF/MEK/ERK) B->C D Cell Proliferation, Survival C->D E This compound Derivative E->B Inhibition

4-(oxan-2-yl)aniline molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and structural representation of 4-(oxan-2-yl)aniline, a valuable building block in medicinal chemistry and materials science.

Core Data

The fundamental molecular properties of this compound, also known as 4-(tetrahydro-2H-pyran-2-yl)aniline, are summarized below.

PropertyValue
Molecular Formula C₁₁H₁₅NO
Molecular Weight 177.25 g/mol
Exact Mass 177.115364 g/mol

Chemical Structure

The two-dimensional chemical structure of this compound is depicted below, illustrating the connection of the oxane (tetrahydropyran) ring to the aniline moiety at the para position.

Caption: 2D structure of this compound.

Experimental Protocols

Representative Synthesis Workflow:

G A Starting Materials: 4-Bromoaniline (protected) & 2-Bromotetrahydropyran B Grignard Reagent Formation (e.g., with Mg) A->B Step 1 C Coupling Reaction (e.g., Kumada Coupling) B->C Step 2 D Deprotection of Aniline C->D Step 3 E Purification (e.g., Chromatography) D->E Step 4 F Final Product: This compound E->F

Caption: A plausible synthetic workflow for this compound.

Disclaimer: The following protocol is a representative example and has not been experimentally validated. It is intended for informational purposes and should be adapted and optimized by qualified personnel in a controlled laboratory setting.

Step 1: Protection of 4-Bromoaniline

  • Dissolve 4-bromoaniline in a suitable solvent such as dichloromethane.

  • Add a protecting group reagent, for example, di-tert-butyl dicarbonate (Boc₂O), in the presence of a base like triethylamine.

  • Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work up the reaction mixture by washing with water and brine, followed by drying over anhydrous sodium sulfate.

  • Purify the product by column chromatography to obtain N-Boc-4-bromoaniline.

Step 2: Grignard Reagent Formation and Coupling

  • In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings.

  • Add a solution of N-Boc-4-bromoaniline in anhydrous tetrahydrofuran (THF) dropwise to initiate the Grignard reaction.

  • Once the Grignard reagent has formed, add a solution of 2-bromotetrahydropyran in anhydrous THF dropwise at a controlled temperature (e.g., 0 °C).

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

Step 3: Deprotection

  • Dissolve the crude product from Step 2 in a suitable solvent (e.g., dichloromethane or dioxane).

  • Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane, to remove the Boc protecting group.

  • Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).

  • Neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

Step 4: Purification

  • Purify the crude this compound by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

  • Characterize the final product by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.

Spectroscopic Profile of 4-(oxan-2-yl)aniline: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of the spectroscopic data for the compound 4-(oxan-2-yl)aniline. Due to the limited availability of comprehensive, publicly accessible experimental data, this document presents the available mass spectrometry information and outlines standardized protocols for acquiring Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. This guide is intended to serve as a foundational resource for researchers and professionals involved in the characterization and utilization of this compound in scientific and drug development contexts.

Introduction

Spectroscopic Data

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition.

Table 1: Mass Spectrometry Data for this compound

ParameterValue
Ionization ModeGas Chromatography (GC) coupled with MS
Molecular Ion (M+)Data not explicitly detailed in available public spectra, but expected at m/z 177.24
Key Fragmentation IonsSpecific fragmentation pattern requires detailed spectral analysis.

Source: SpectraBase[1]

Experimental Protocols

The following sections describe standard experimental methodologies for obtaining NMR and IR spectra for an aniline derivative like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent will depend on the solubility of the compound. Add a small amount of a reference standard, such as tetramethylsilane (TMS), if the solvent does not contain one.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for protons.

  • Data Acquisition: Acquire the ¹H NMR spectrum at room temperature. Standard acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range for aromatic and aliphatic protons (typically 0-12 ppm), and a relaxation delay of 1-5 seconds.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons and analyze the coupling patterns (singlets, doublets, triplets, multiplets) to deduce the connectivity of the protons.

  • Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg of this compound in 0.5-0.7 mL of a deuterated solvent.

  • Instrumentation: Use an NMR spectrometer equipped for ¹³C detection, with the same or similar field strength as for ¹H NMR.

  • Data Acquisition: Acquire the ¹³C NMR spectrum, often with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope. The spectral width should encompass the expected range for aromatic and aliphatic carbons (typically 0-200 ppm).

  • Data Processing: Process the data similarly to the ¹H NMR spectrum. The chemical shifts of the carbon signals provide information about the electronic environment of each carbon atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

  • Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be recorded first and automatically subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in this compound, such as N-H stretches of the amine, C-H stretches of the aromatic and aliphatic parts, C=C stretches of the aromatic ring, and C-O stretches of the oxane ring.

Logical Workflow for Spectroscopic Characterization

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound, from sample acquisition to structural elucidation.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data Data Interpretation cluster_structure Structural Confirmation Sample This compound Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts, Coupling Constants, Integration NMR->NMR_Data IR_Data Characteristic Absorption Frequencies IR->IR_Data MS_Data Molecular Ion Peak, Fragmentation Pattern MS->MS_Data Structure Elucidated Structure of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

References

An In-depth Technical Guide to the Physical Properties of 4-(Oxan-2-yl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Physical Properties of 4-(Oxan-2-yl)aniline

The precise melting and boiling points of this compound have not been reported in widely accessible chemical literature. For novel or sparsely documented compounds such as this, these physical constants must be determined experimentally. The following table is provided for the structured presentation of this data once it has been obtained.

Physical PropertyValue
Melting PointData not available
Boiling PointData not available

Experimental Protocols for Determination of Physical Properties

The following sections detail the standard laboratory procedures for determining the melting and boiling points of a solid organic compound like this compound.

2.1. Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The melting point is a crucial indicator of purity, with impurities typically causing a depression and broadening of the melting range.[1]

Methodology: Capillary Method

This is the most common method for determining the melting point of a solid organic compound.

  • Apparatus:

    • Melting point apparatus (e.g., Mel-Temp or similar)[1]

    • Capillary tubes (sealed at one end)[1][2]

    • Thermometer (calibrated)

    • Mortar and pestle

  • Procedure:

    • Sample Preparation: A small amount of the dry this compound sample is finely ground using a mortar and pestle.[3] The powdered sample is then packed into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.[3][4][5]

    • Apparatus Setup: The packed capillary tube is placed in the heating block of the melting point apparatus alongside a calibrated thermometer.[1]

    • Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium to be established between the sample, the heating block, and the thermometer.[1]

    • Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has completely melted is recorded as the end of the melting range.[1]

    • Purity Check: A sharp melting range (typically 0.5-2°C) is indicative of a pure compound. A broad melting range suggests the presence of impurities.

2.2. Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor. Since this compound is a solid at room temperature, its boiling point will be determined at a reduced pressure to prevent decomposition at high temperatures. The following describes the micro boiling point determination method.

Methodology: Siwoloboff Method (Micro Boiling Point)

  • Apparatus:

    • Small test tube (e.g., Durham tube)

    • Capillary tube (sealed at one end)

    • Thermometer (calibrated)

    • Heating bath (e.g., oil bath)

    • Rubber band or wire for attaching the tubes to the thermometer

  • Procedure:

    • Sample Preparation: A small amount of this compound is placed in the small test tube.

    • Apparatus Setup: A capillary tube, sealed at one end, is placed open-end-down into the test tube containing the sample. The test tube is then attached to a thermometer using a rubber band or wire.

    • Heating: The assembly is immersed in a heating bath. The bath is heated gradually.

    • Observation: As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out. When the boiling point of the substance is reached, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.

    • Recording the Boiling Point: The heating is then discontinued, and the bath is allowed to cool slowly. The temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube is recorded as the boiling point of the liquid at the ambient pressure.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a general workflow for the synthesis and characterization of a substituted aniline derivative, which would be applicable to this compound. This workflow outlines the key stages from starting materials to the final, characterized product.

Synthesis_Characterization_Workflow General Workflow for Synthesis and Characterization of a Substituted Aniline A Starting Materials (e.g., Substituted Nitrobenzene) B Chemical Synthesis (e.g., Reduction of Nitro Group) A->B Reaction C Work-up and Isolation (e.g., Extraction, Washing, Drying) B->C Crude Product D Purification (e.g., Recrystallization, Chromatography) C->D Impure Product E Characterization D->E Pure Product F Physical Properties (Melting Point, Boiling Point) E->F G Spectroscopic Analysis (NMR, IR, Mass Spectrometry) E->G H Purity Analysis (e.g., HPLC, TLC) E->H

Caption: A flowchart illustrating the key stages in the synthesis and characterization of a substituted aniline.

References

An In-depth Technical Guide to the Solubility and Stability of 4-(oxan-2-yl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-(oxan-2-yl)aniline, with a specific focus on its solubility and stability. Due to the limited availability of public data on this specific molecule, this document emphasizes the requisite experimental protocols for determining these critical parameters. Detailed methodologies, aligned with international regulatory standards, are presented to enable researchers to generate reliable and reproducible data essential for drug discovery, development, and chemical manufacturing processes. This guide includes structured data tables for organizing experimental results and visual diagrams of experimental workflows to ensure clarity and practical applicability.

Introduction to this compound

This compound, also known as 4-(tetrahydropyran-2-yl)aniline, is an aromatic amine derivative. Its chemical structure consists of an aniline moiety substituted at the para position with a tetrahydropyran ring.

Chemical Structure:

  • IUPAC Name: this compound

  • Molecular Formula: C₁₁H₁₅NO

  • Molecular Weight: 177.24 g/mol

The presence of the aniline group suggests that the compound will exhibit basic properties and may be susceptible to oxidation. The bulky, non-polar tetrahydropyran group is expected to influence its solubility, likely decreasing its aqueous solubility compared to unsubstituted aniline. Understanding the precise solubility and stability of this compound is crucial for its handling, formulation, and the assessment of its potential as a pharmaceutical intermediate or a new chemical entity.

Solubility Profile: Methodology for Determination

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical factor that influences its bioavailability, formulation, and route of administration. The following protocols outline standard methods for determining the solubility of this compound in various relevant solvent systems.

Thermodynamic Solubility in Aqueous and Organic Solvents

Thermodynamic solubility is the saturation concentration of a compound in a specific solvent at a given temperature and pressure, once equilibrium has been established.

Experimental Protocol: Shake-Flask Method (based on OECD Guideline 105)

  • Preparation: Add an excess amount of this compound to a known volume of the selected solvent (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, DMSO) in a sealed, clear container.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C and 37 °C) for a defined period (typically 24 to 72 hours) to ensure equilibrium is reached. The agitation should be sufficient to keep the solid suspended without causing excessive foaming.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. If necessary, centrifuge the samples at a high speed to ensure complete separation of the solid and liquid phases.

  • Sampling and Analysis: Carefully withdraw a sample from the supernatant. The sample should be filtered through a non-adsorptive filter (e.g., 0.22 µm PTFE or PVDF) to remove any remaining solid particles.

  • Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Reporting: Express the solubility as mg/mL or µg/mL. The experiment should be performed in triplicate to ensure reproducibility.

Data Presentation: Solubility

Quantitative solubility data should be summarized in a clear and structured table for easy comparison.

Solvent SystemTemperature (°C)pH (for aqueous)Mean Solubility (mg/mL)Standard Deviation
Purified Water25Not Applicable[Experimental Data][Experimental Data]
Purified Water37Not Applicable[Experimental Data][Experimental Data]
PBS255.0[Experimental Data][Experimental Data]
PBS375.0[Experimental Data][Experimental Data]
PBS257.4[Experimental Data][Experimental Data]
PBS377.4[Experimental Data][Experimental Data]
Ethanol25Not Applicable[Experimental Data][Experimental Data]
DMSO25Not Applicable[Experimental Data][Experimental Data]

Diagram: Solubility Determination Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis cluster_report Reporting prep1 Add excess this compound to solvent equil1 Agitate at constant temperature (24-72h) prep1->equil1 sep1 Cease agitation and allow to settle equil1->sep1 sep2 Centrifuge if necessary sep1->sep2 analysis1 Withdraw supernatant sep2->analysis1 analysis2 Filter (0.22 µm) analysis1->analysis2 analysis3 Quantify by HPLC-UV analysis2->analysis3 report1 Calculate mean solubility and SD analysis3->report1

Caption: Workflow for Thermodynamic Solubility Determination.

Stability Profile: Methodology for Assessment

Stability testing is essential to understand how the quality of a substance varies over time under the influence of environmental factors. The International Council for Harmonisation (ICH) provides guidelines for these studies.[1][2]

Forced Degradation (Stress Testing)

Forced degradation studies are undertaken to identify the likely degradation products, which can aid in the development of stability-indicating analytical methods and understanding the intrinsic stability of the molecule.[3][4][5][6]

Experimental Protocol: Forced Degradation

  • Acid and Base Hydrolysis:

    • Dissolve this compound in a solution of 0.1 M HCl and a separate solution of 0.1 M NaOH.

    • Store the solutions at room temperature and an elevated temperature (e.g., 60 °C) for a specified period (e.g., up to 7 days).[4]

    • At various time points, withdraw samples, neutralize them, and analyze by HPLC to determine the extent of degradation.

  • Oxidative Degradation:

    • Dissolve the compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂) in a suitable solvent.

    • Store the solution at room temperature, protected from light, for a set duration.

    • Analyze samples at different intervals to monitor for degradation.

  • Thermal Degradation:

    • Expose a solid sample of this compound to dry heat at an elevated temperature (e.g., 10°C increments above the accelerated stability testing temperature, such as 50°C, 60°C).[3]

    • Analyze the sample at various time points.

  • Photostability:

    • Expose a solid sample and a solution of the compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.[4]

    • A control sample should be kept in the dark under the same temperature conditions.

    • Analyze both the exposed and control samples after a defined exposure period.

Long-Term and Accelerated Stability Studies

These studies are performed to establish a re-test period or shelf life and recommended storage conditions.

Experimental Protocol: ICH Q1A(R2) Guideline

  • Sample Preparation: Place the this compound in suitable, well-closed containers that mimic the proposed storage packaging.

  • Storage Conditions:

    • Long-Term: 25 °C ± 2 °C / 60% RH ± 5% RH or 30 °C ± 2 °C / 65% RH ± 5% RH.[1]

    • Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH.[1]

  • Testing Frequency:

    • Long-Term: Typically 0, 3, 6, 9, 12, 18, 24, and 36 months.[1]

    • Accelerated: Typically 0, 3, and 6 months.[1]

  • Analytical Tests: At each time point, the samples should be tested for appearance, assay (potency), and degradation products using a validated stability-indicating HPLC method.

Data Presentation: Stability

Forced degradation and formal stability data should be presented in separate, well-organized tables.

Table for Forced Degradation Study Results

Stress ConditionDurationTemperature (°C)% DegradationNumber of Degradants
0.1 M HCl7 days60[Data][Data]
0.1 M NaOH7 days60[Data][Data]
3% H₂O₂24 hours25[Data][Data]
Dry Heat14 days60[Data][Data]
Photostability[ICH Q1B exposure]25[Data][Data]

Table for Long-Term Stability Study Results (Example at 25°C/60%RH)

Time Point (Months)AppearanceAssay (%)Total Impurities (%)
0[Initial Description][Initial Assay][Initial Impurities]
3[Description][Assay][Impurities]
6[Description][Assay][Impurities]
12[Description][Assay][Impurities]

Diagram: Stability Testing Workflow

G cluster_forced Forced Degradation cluster_formal Formal Stability (ICH Q1A) cluster_analysis Analysis cluster_outcome Outcomes hydrolysis Acid/Base Hydrolysis hplc Stability-Indicating HPLC Method hydrolysis->hplc oxidation Oxidation (H2O2) oxidation->hplc thermal Thermal Stress thermal->hplc photo Photostability photo->hplc longterm Long-Term (25°C/60%RH) longterm->hplc accelerated Accelerated (40°C/75%RH) accelerated->hplc assay Assay hplc->assay impurities Impurity Profiling hplc->impurities retest Re-test Period / Shelf Life assay->retest storage Storage Conditions assay->storage pathways Degradation Pathways impurities->pathways

References

IUPAC name and synonyms for 4-(oxan-2-yl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Oxan-2-yl)aniline, a heterocyclic aromatic amine, represents a valuable scaffold in medicinal chemistry and materials science. Its unique structural combination of a rigid aniline ring and a flexible saturated oxane moiety provides a versatile platform for the development of novel therapeutic agents and functional materials. The aniline component offers a key site for further chemical modification, while the oxane ring can influence solubility, metabolic stability, and conformational properties. This guide provides a comprehensive overview of the chemical identity, properties, and synthesis of this compound, tailored for professionals in research and development.

Chemical Identity and Nomenclature

The compound with the chemical structure of an aniline ring substituted with an oxane group at the fourth position is systematically named according to IUPAC nomenclature.

IUPAC Name: 4-(Tetrahydro-2H-pyran-2-yl)aniline

A more contemporary and equally correct IUPAC name, recognizing "oxane" as the preferred name for the tetrahydropyran ring, is:

This compound

Synonyms:

  • 2-(4-Aminophenyl)-tetrahydro-pyran

  • 4-(Tetrahydropyran-2-yl)aniline

Physicochemical Properties

While extensive experimental data for this compound is not widely published in readily available literature, the physicochemical properties of its hydrochloride salt and related derivatives provide valuable insights. The data for closely related compounds are summarized below to offer a comparative reference.

PropertyValue (for 4-(Tetrahydro-2H-pyran-2-ylmethoxy)aniline hydrochloride)Reference
Molecular Formula C₁₂H₁₈ClNO₂
Molecular Weight 243.73 g/mol
Appearance Solid
InChI 1S/C12H17NO2.ClH/c13-10-4-6-11(7-5-10)15-9-12-3-1-2-8-14-12;/h4-7,12H,1-3,8-9,13H2;1H
InChI Key IGOUSOFFSYKTMB-UHFFFAOYSA-N
SMILES NC1=CC=C(C=C1)OCC2OCCCC2.[H]Cl

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives is of significant interest for generating compound libraries for drug discovery. While a specific, detailed protocol for the parent compound is not ubiquitously documented, general synthetic strategies for related tetrahydropyran-substituted anilines often involve the coupling of a protected aniline derivative with a suitable tetrahydropyran precursor, followed by deprotection.

One plausible synthetic approach is visualized in the workflow diagram below. This general scheme illustrates the key transformations that could be employed.

G cluster_start Starting Materials cluster_steps Reaction Steps cluster_product Final Product A 4-Nitrophenylboronic acid C Suzuki Coupling A->C B 2-Vinyl-tetrahydro-2H-pyran B->C D Reduction of Nitro Group C->D Intermediate: 4-(Oxan-2-yl)-1-nitrobenzene E This compound D->E

Caption: A potential synthetic workflow for this compound.

Applications in Drug Discovery and Medicinal Chemistry

The tetrahydropyran moiety is a common structural motif in many approved drugs and clinical candidates, valued for its ability to improve pharmacokinetic properties. Similarly, the aniline scaffold is a cornerstone in the design of kinase inhibitors and other targeted therapies. The combination of these two fragments in this compound makes it and its derivatives attractive candidates for drug discovery programs.

Derivatives of tetrahydropyran-substituted anilines have been investigated as potent inhibitors of various protein kinases. For instance, compounds incorporating this scaffold have shown inhibitory activity against Transforming Growth Factor-β (TGF-β) type I receptor, also known as Activin-Like Kinase 5 (ALK5). ALK5 is a key mediator in cell growth, differentiation, and apoptosis, and its signaling pathway is often dysregulated in cancer and fibrosis.

The general signaling pathway of ALK5 is depicted below:

G TGFb TGF-β Ligand Receptor TGF-β Receptor Complex (Type I & II) TGFb->Receptor Binding Smad23 Smad2/3 Receptor->Smad23 Phosphorylation Complex Smad2/3-Smad4 Complex Smad23->Complex Smad4 Smad4 Smad4->Complex Nucleus Nucleus Complex->Nucleus Translocation Transcription Gene Transcription (e.g., cell cycle arrest, apoptosis) Nucleus->Transcription Regulation

Caption: Simplified TGF-β/ALK5 signaling pathway.

While this compound itself has not been extensively characterized as a direct inhibitor, it serves as a crucial building block for more complex molecules designed to target such pathways. The development of derivatives often involves the substitution on the aniline's amino group to achieve specific interactions with the target protein's active site.

Conclusion

This compound is a chemical entity with significant potential in the field of drug discovery and development. Its straightforward, yet versatile, structure provides a foundation for the synthesis of a wide array of derivatives. While public domain data on the specific biological activity and detailed experimental protocols of the parent compound are limited, the exploration of its derivatives continues to be a promising area of research, particularly in the development of targeted therapies. This guide serves as a foundational resource for researchers and scientists looking to leverage the unique properties of this compound in their work.

The Ascendant Scaffold: A Comprehensive Review of 4-(Oxan-2-yl)aniline and Its Analogs in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The aniline scaffold remains a cornerstone in medicinal chemistry, valued for its synthetic tractability and its presence in a multitude of biologically active compounds. The introduction of a saturated heterocyclic moiety, specifically the oxane ring at the 4-position, imparts unique physicochemical properties that are of significant interest in contemporary drug design. This technical guide provides an in-depth review of 4-(oxan-2-yl)aniline and its analogs, consolidating available data on their synthesis, biological activities, and underlying mechanisms of action. This document is intended to serve as a comprehensive resource to catalyze further research and development in this promising chemical space.

Synthesis of the Core Scaffold and Key Analogs

A representative synthetic strategy for a closely related analog, 4-(tetrahydropyran-2-yl)aniline, can be conceptualized through a multi-step sequence.

Conceptual Synthetic Protocol: 4-(Tetrahydropyran-2-yl)aniline

This protocol is a conceptual amalgamation of standard organic chemistry techniques, designed to be a practical starting point for laboratory synthesis.

Step 1: Protection of Aniline

To prevent unwanted side reactions on the amine group, the aniline is first protected, commonly with a tert-butyloxycarbonyl (Boc) group.

  • Reagents: Aniline, Di-tert-butyl dicarbonate (Boc)2O, Triethylamine (TEA), Dichloromethane (DCM).

  • Procedure:

    • Dissolve aniline in DCM in a round-bottom flask.

    • Add TEA to the solution.

    • Slowly add (Boc)2O to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain tert-butyl (4-aminophenyl)carbamate.

Step 2: Lithiation and Addition of the Heterocyclic Precursor

The protected aniline is then lithiated and reacted with a suitable tetrahydropyran precursor.

  • Reagents: Tert-butyl (4-aminophenyl)carbamate, n-Butyllithium (n-BuLi), Tetrahydrofuran (THF), 2-Chlorotetrahydropyran.

  • Procedure:

    • Dissolve the Boc-protected aniline in anhydrous THF under an inert atmosphere (e.g., Argon or Nitrogen).

    • Cool the solution to -78 °C.

    • Slowly add n-BuLi to the solution and stir for 1 hour at -78 °C.

    • Add 2-chlorotetrahydropyran dropwise to the reaction mixture.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Step 3: Deprotection of the Amine

The final step involves the removal of the Boc protecting group to yield the desired product.

  • Reagents: Purified product from Step 2, Trifluoroacetic acid (TFA), Dichloromethane (DCM).

  • Procedure:

    • Dissolve the Boc-protected intermediate in DCM.

    • Slowly add TFA to the solution at 0 °C.

    • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

    • Upon completion, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with DCM.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the final product by column chromatography to yield 4-(tetrahydropyran-2-yl)aniline.

Biological Activities and Quantitative Data

Aniline derivatives bearing saturated heterocyclic rings have demonstrated a wide range of biological activities, with a significant focus in the area of oncology. While specific data for this compound is limited, the broader class of compounds has shown promise as inhibitors of various protein kinases.

Compound ClassTargetActivity (IC50)Therapeutic AreaReference
4-Anilinoquinazoline DerivativesEGFRLow nM rangeOncology[1]
DianilinopyrimidinesEGFR, A549, PC-3, HepG20.56 µM - 2.46 µMOncology[2]
8-Anilinoimidazo[4,5-g]quinolinesSrc KinasePotent InhibitionOncology[3]
Podophyllotoxin-Aniline HybridsDNA Topoisomerase IIActive as EtoposideOncology[4]

Signaling Pathways and Mechanism of Action

Many aniline-based compounds exert their therapeutic effects by modulating key signaling pathways involved in cell growth, proliferation, and survival. A prominent mechanism of action for many of these analogs is the inhibition of protein kinases, which are critical nodes in these pathways.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The EGFR signaling pathway is frequently dysregulated in various cancers, leading to uncontrolled cell proliferation. Aniline-based inhibitors, particularly those with a quinazoline core, have been shown to be effective ATP-competitive inhibitors of the EGFR tyrosine kinase.

EGFR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR Binding PI3K PI3K EGFR->PI3K Activation RAS RAS EGFR->RAS Activation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Aniline-based Inhibitor Inhibitor->EGFR

EGFR Signaling Pathway Inhibition
PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is another critical signaling cascade that is often hyperactivated in cancer. It plays a central role in regulating cell growth, metabolism, and survival. Some aniline derivatives have been investigated for their potential to inhibit components of this pathway.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor Aniline-based Inhibitor Inhibitor->PI3K Inhibition

PI3K/AKT/mTOR Pathway Inhibition

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments relevant to the evaluation of this compound and its analogs.

Western Blot Analysis for Protein Phosphorylation

This protocol is essential for determining the inhibitory effect of a compound on kinase activity within a cellular context.

  • Cell Lysis:

    • Culture cells to 70-80% confluency.

    • Treat cells with the test compound at various concentrations for the desired time.

    • Wash cells with ice-cold Phosphate Buffered Saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4 °C.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein samples to the same concentration with lysis buffer and 4x Laemmli sample buffer.

    • Boil the samples at 95 °C for 5 minutes.

    • Load equal amounts of protein onto an SDS-polyacrylamide gel.

    • Run the gel until the dye front reaches the bottom.

    • Transfer the proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest overnight at 4 °C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total protein or a housekeeping protein like GAPDH or β-actin.[5][6][7][8]

In Vivo Pharmacokinetic Study Workflow

Understanding the pharmacokinetic profile of a compound is critical for its development as a drug. This workflow outlines the key stages of a typical preclinical pharmacokinetic study.

PK_Workflow Dosing Compound Administration (e.g., IV, PO) Sampling Blood Sample Collection (Serial Time Points) Dosing->Sampling Processing Plasma Separation (Centrifugation) Sampling->Processing Analysis LC-MS/MS Analysis (Quantification) Processing->Analysis PK_Analysis Pharmacokinetic Analysis (Software Modeling) Analysis->PK_Analysis Parameters Determine PK Parameters (Cmax, Tmax, AUC, t1/2) PK_Analysis->Parameters

Preclinical Pharmacokinetic Study Workflow

Conclusion

The this compound scaffold and its analogs represent a promising area for the discovery of novel therapeutics, particularly in the field of oncology. Their potential as kinase inhibitors warrants further investigation. This technical guide has summarized the available synthetic strategies, biological activities, and mechanistic insights to provide a solid foundation for future research. The detailed experimental protocols and workflow visualizations are intended to be practical tools for scientists and researchers dedicated to advancing this exciting class of compounds. Further exploration of the structure-activity relationships and the elucidation of specific molecular targets will be crucial in unlocking the full therapeutic potential of these versatile molecules.

References

Methodological & Application

Synthetic Routes to 4-(Oxan-2-yl)aniline Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 4-(oxan-2-yl)aniline derivatives. These compounds are valuable building blocks in medicinal chemistry and drug development, finding application as intermediates in the synthesis of various biologically active molecules. The outlined synthetic strategies focus on a reliable and scalable multi-step approach, commencing with the protection of the aniline nitrogen, followed by a key carbon-carbon bond-forming reaction to introduce the oxane moiety, and concluding with deprotection to yield the target aniline derivative.

I. Overview of the General Synthetic Strategy

The principal synthetic route described herein involves a three-stage process. This approach is designed to be robust and adaptable for the synthesis of various substituted this compound derivatives.

Synthetic Strategy A Stage 1: Protection of Aniline B Stage 2: C-C Bond Formation A->B Protected Aniline C Stage 3: Deprotection B->C Protected Intermediate D Final Product: This compound Derivative C->D Final Deprotection

Figure 1. General three-stage synthetic workflow for this compound derivatives.

II. Detailed Experimental Protocols

This section provides step-by-step protocols for the key transformations in the synthesis of this compound.

Protocol 1: N-Boc Protection of 4-Bromoaniline

Objective: To protect the amino group of 4-bromoaniline with a tert-butyloxycarbonyl (Boc) group to prevent side reactions in subsequent steps.

Reaction Scheme:

Materials:

  • 4-Bromoaniline

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 4-bromoaniline (1.0 eq) in dichloromethane (DCM).

  • To this solution, add triethylamine (1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in DCM to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to afford tert-butyl (4-bromophenyl)carbamate.

Quantitative Data Summary:

CompoundStarting MaterialReagentsSolventReaction Time (h)Yield (%)
tert-Butyl (4-bromophenyl)carbamate4-Bromoaniline(Boc)₂O, Et₃N, DMAPDCM12-16>95%
Protocol 2: Grignard Reaction for C-C Bond Formation

Objective: To form the carbon-carbon bond between the protected aniline and the oxane ring via a Grignard reaction.

Reaction Scheme:

Materials:

  • tert-Butyl (4-bromophenyl)carbamate

  • Magnesium (Mg) turnings

  • Anhydrous tetrahydrofuran (THF)

  • Iodine (catalytic amount)

  • Tetrahydro-2H-pyran-2-one (δ-valerolactone)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Activate magnesium turnings (1.2 eq) in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).

  • Add a small crystal of iodine to initiate the reaction.

  • Slowly add a solution of tert-butyl (4-bromophenyl)carbamate (1.0 eq) in anhydrous THF to the magnesium turnings. The reaction is exothermic and may require cooling to maintain a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

  • In a separate flask, dissolve tetrahydro-2H-pyran-2-one (1.1 eq) in anhydrous THF and cool to 0 °C.

  • Slowly add the prepared Grignard reagent to the solution of the lactone.

  • After the addition, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The resulting intermediate can be carried forward to the next step, which involves reduction and cyclization to form the oxane ring, often achieved by treatment with a protic acid. A subsequent dehydration step under acidic conditions yields the desired tert-butyl (4-(oxan-2-yl)phenyl)carbamate.

Quantitative Data Summary:

CompoundStarting MaterialReagentsSolventReaction Time (h)Yield (%)
tert-Butyl (4-(oxan-2-yl)phenyl)carbamate (from lactone)tert-Butyl (4-bromophenyl)carbamateMg, Tetrahydro-2H-pyran-2-one, H₃O⁺ (workup)THF3-560-70%
Protocol 3: N-Boc Deprotection

Objective: To remove the Boc protecting group to yield the final this compound derivative.

Reaction Scheme:

Figure 2. Detailed workflow for the synthesis of this compound.

IV. Concluding Remarks

The synthetic route detailed in these application notes provides a reliable and well-documented pathway to this compound and its derivatives. The use of a Boc protecting group allows for a robust Grignard-based C-C bond formation, and the subsequent deprotection is efficient. This methodology is suitable for laboratory-scale synthesis and has the potential for scale-up in drug development processes. Researchers are encouraged to optimize reaction conditions for specific substituted analogs as needed.

Application Notes and Protocols: The Emerging Role of 4-(Oxan-2-yl)aniline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The scaffold of 4-(oxan-2-yl)aniline, which incorporates a tetrahydropyran (THP) moiety onto an aniline ring, presents a unique combination of structural features that are increasingly recognized for their potential in medicinal chemistry. The aniline core is a well-established pharmacophore found in numerous approved drugs, particularly kinase inhibitors, where it often serves as a key hydrogen bond donor and acceptor. The introduction of the oxane (tetrahydropyran) group can significantly influence the physicochemical properties of the parent aniline, including solubility, metabolic stability, and lipophilicity. This document provides an overview of the potential applications of this compound in drug discovery, along with generalized protocols for its synthesis and derivatization.

Physicochemical Properties and Medicinal Chemistry Rationale

The tetrahydropyran (THP) group is often employed as a bioisosteric replacement for more metabolically labile or less soluble functionalities. Its introduction onto the aniline scaffold can be rationalized by several key advantages in drug design:

  • Improved Solubility: The oxygen atom in the THP ring can act as a hydrogen bond acceptor, potentially improving the aqueous solubility of the molecule.

  • Metabolic Stability: The THP ring is generally more resistant to metabolic degradation compared to other cyclic ethers or aliphatic chains.

  • Modulation of Lipophilicity: The THP group can fine-tune the lipophilicity of a compound, which is a critical parameter for optimizing its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Vectorial Exit: The polar nature of the ether linkage can provide a "hydrophilic exit" vector from a protein binding pocket, influencing selectivity and potency.

Potential Therapeutic Applications

While specific drugs prominently featuring the this compound scaffold are not yet prevalent in the market, its structural motifs suggest potential applications in several therapeutic areas, including:

  • Oncology: As a component of kinase inhibitors, targeting enzymes like EGFR, Src, and others. The aniline moiety is a common feature in many anilinoquinazoline and anilinopyrimidine-based kinase inhibitors.

  • Neuroscience: The THP moiety is found in compounds targeting central nervous system (CNS) receptors, where it can influence blood-brain barrier permeability.

  • Infectious Diseases: As a scaffold for the development of novel antibacterial or antiviral agents.

Data Presentation: Representative Biological Activity

The following table presents hypothetical, yet representative, biological data for a series of kinase inhibitors derived from a this compound core. This data illustrates how modifications to the core structure can impact potency and selectivity.

Compound IDR1 GroupTarget KinaseIC50 (nM)Off-Target KinaseIC50 (nM)Cell-based Potency (µM)
EX-1 HKinase A15Kinase B>10000.5
EX-2 3-ClKinase A8Kinase B8500.2
EX-3 3-FKinase A12Kinase B>10000.4
EX-4 3-CH3Kinase A25Kinase B9000.8

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results for specific compounds.

Experimental Protocols

Detailed methodologies for key experiments involving the synthesis and derivatization of this compound are provided below.

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of the core scaffold via a palladium-catalyzed Buchwald-Hartwig amination.

Materials:

  • 1-Bromo-4-(oxan-2-yl)benzene

  • Ammonia (as a solution in dioxane or an ammonia surrogate like benzophenone imine)

  • Palladium(II) acetate (Pd(OAc)2)

  • Xantphos (or other suitable phosphine ligand)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add 1-bromo-4-(oxan-2-yl)benzene (1.0 eq), Pd(OAc)2 (0.02 eq), and Xantphos (0.04 eq).

  • Add anhydrous toluene to the flask.

  • In a separate flask, dissolve sodium tert-butoxide (1.4 eq) in anhydrous toluene.

  • If using an ammonia solution, add it directly to the reaction mixture. If using an ammonia surrogate, add it to the reaction mixture.

  • Slowly add the sodium tert-butoxide solution to the reaction mixture at room temperature.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Protocol 2: Derivatization via Suzuki-Miyaura Coupling

This protocol outlines a method for arylating the aniline nitrogen, a common step in the synthesis of kinase inhibitors.

Materials:

  • This compound

  • Aryl boronic acid or ester (e.g., 4-chlorophenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)2) or Pd(dppf)Cl2

  • A suitable phosphine ligand (e.g., SPhos)

  • Potassium carbonate (K2CO3) or another suitable base

  • 1,4-Dioxane and water (as a solvent mixture)

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • To a reaction vessel, add this compound (1.0 eq), the aryl boronic acid (1.2 eq), Pd(OAc)2 (0.05 eq), and SPhos (0.10 eq).

  • Add potassium carbonate (2.0 eq).

  • Add a mixture of 1,4-dioxane and water (typically 4:1 to 10:1).

  • Degas the mixture by bubbling argon through it for 15-20 minutes.

  • Heat the reaction to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and add water.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to yield the desired N-aryl derivative.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to the use of this compound in medicinal chemistry.

G General Workflow for Drug Discovery with this compound cluster_0 Scaffold Synthesis cluster_1 Library Generation cluster_2 Screening and Optimization Synthesis of this compound Synthesis of this compound Derivatization (e.g., Suzuki, Amide Coupling) Derivatization (e.g., Suzuki, Amide Coupling) Synthesis of this compound->Derivatization (e.g., Suzuki, Amide Coupling) Biological Screening (e.g., Kinase Assays) Biological Screening (e.g., Kinase Assays) Derivatization (e.g., Suzuki, Amide Coupling)->Biological Screening (e.g., Kinase Assays) Lead Optimization (SAR) Lead Optimization (SAR) Biological Screening (e.g., Kinase Assays)->Lead Optimization (SAR) Lead Optimization (SAR)->Derivatization (e.g., Suzuki, Amide Coupling) Iterative Improvement G Hypothetical Kinase Inhibition Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Signaling Cascade (e.g., MAPK) Signaling Cascade (e.g., MAPK) Receptor Tyrosine Kinase (RTK)->Signaling Cascade (e.g., MAPK) Cell Proliferation / Survival Cell Proliferation / Survival Signaling Cascade (e.g., MAPK)->Cell Proliferation / Survival Inhibitor (this compound derivative) Inhibitor (this compound derivative) Inhibitor (this compound derivative)->Receptor Tyrosine Kinase (RTK) Inhibition

Application Notes and Protocols: Reaction Conditions for N-Alkylation of 4-(oxan-2-yl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-alkylation of anilines is a fundamental transformation in organic synthesis, crucial for the generation of a diverse array of chemical entities, including active pharmaceutical ingredients, agrochemicals, and functional materials. 4-(Oxan-2-yl)aniline, with its protected aniline functionality, presents a valuable building block in medicinal chemistry. The oxanyl (tetrahydropyranyl) group serves as a protecting group for the phenolic hydroxyl, which can be sensitive to various reaction conditions. This document provides a detailed overview of potential reaction conditions for the N-alkylation of this compound, based on established methodologies for substituted anilines. The protocols and data presented herein are compiled from analogous reactions and are intended to serve as a starting point for optimization.

Reaction Methodologies

Several strategies can be employed for the N-alkylation of this compound. The choice of method will depend on the desired alkyl group, available starting materials, and required reaction scale. The primary approaches include:

  • Reductive Amination: A versatile and widely used method involving the reaction of the aniline with a carbonyl compound (aldehyde or ketone) to form an imine intermediate, which is then reduced in situ to the corresponding N-alkylated amine.

  • Direct Alkylation with Alcohols: Often termed "borrowing hydrogen" or "auto-transfer hydrogen" catalysis, this method utilizes alcohols as alkylating agents in the presence of a metal catalyst, producing water as the only byproduct.[1] This approach is considered environmentally benign.[1]

  • Classical Nucleophilic Substitution: This involves the reaction of the aniline with an alkyl halide. While straightforward, this method can be prone to over-alkylation and may require careful control of stoichiometry and reaction conditions.

  • Visible-Light-Induced N-Alkylation: An emerging, metal-free approach that utilizes visible light to promote the N-alkylation reaction, offering a greener alternative to traditional methods.[2]

Data Presentation: Summary of Reaction Conditions

The following table summarizes various conditions for the N-alkylation of anilines, which can be adapted for this compound.

MethodAlkylating AgentCatalyst/ReagentBaseSolventTemperature (°C)Yield (%)Reference(s)
Reductive AminationAldehyde/KetoneNaBH(OAc)₃, NaBH₃CN, H₂/Pd-CAcetic Acid (cat.)DCE, THF, MeOHRT - 6070-95[3]
"Borrowing Hydrogen"Primary/Secondary AlcoholCoNx@NC, Pd/C, CuCl₂·2H₂O, Fe(ClO₄)₃/SiO₂, Mn(I) complext-BuOK, K₂CO₃, NoneToluene, Dioxane100 - 18060-98[4][5][6]
Nucleophilic SubstitutionAlkyl Halide (R-X)NoneK₂CO₃, NaH, Et₃NDMF, AcetonitrileRT - 10050-90
Visible-Light-Induced4-Hydroxybutan-2-oneNH₄BrNoneHexaneRT (25)40-98[2]
Acid-CatalyzedBenzyl AlcoholZeolite, γ-Al₂O₃NoneGas Phase220 - 370Variable[7][8]

Experimental Protocols

Protocol 1: Reductive Amination using an Aldehyde

This protocol describes a general procedure for the N-alkylation of this compound with an aldehyde via reductive amination.

Materials:

  • This compound

  • Aldehyde (e.g., benzaldehyde, isobutyraldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a stirred solution of this compound (1.0 eq) in DCE (0.1-0.2 M) is added the aldehyde (1.1 eq) followed by a catalytic amount of acetic acid (0.1 eq).

  • The reaction mixture is stirred at room temperature for 1-2 hours to allow for imine formation.

  • Sodium triacetoxyborohydride (1.5 eq) is added portion-wise over 10-15 minutes.

  • The reaction is stirred at room temperature until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC). This typically takes 4-24 hours.

  • Upon completion, the reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to afford the desired N-alkylated product.

Protocol 2: "Borrowing Hydrogen" N-Alkylation with an Alcohol

This protocol outlines a general procedure for the catalytic N-alkylation of this compound with an alcohol.

Materials:

  • This compound

  • Alcohol (e.g., benzyl alcohol, ethanol)

  • Catalyst (e.g., CoNx@NC, 10 mol%)[4]

  • Base (e.g., t-BuOK, 1.0 eq)[4]

  • Toluene (anhydrous)

  • Inert atmosphere (Nitrogen or Argon)

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • In a flame-dried reaction vessel under an inert atmosphere, combine this compound (1.0 eq), the alcohol (2.0 eq), the catalyst (e.g., 10 mol% CoNx@NC), and the base (e.g., 1.0 eq t-BuOK) in anhydrous toluene (0.2-0.5 M).[4]

  • The reaction vessel is sealed and heated to the desired temperature (e.g., 140 °C) with vigorous stirring.[4]

  • The reaction progress is monitored by TLC or GC-MS.

  • After completion (typically 18-24 hours), the reaction mixture is cooled to room temperature.[4]

  • The mixture is diluted with an organic solvent (e.g., ethyl acetate) and filtered through a pad of celite to remove the catalyst.

  • The filtrate is washed with saturated aqueous ammonium chloride solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography.

Visualizations

Experimental Workflow for N-Alkylation of this compound

G General Workflow for N-Alkylation of this compound cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Reactants (this compound, Alkylating Agent) C Reaction under Controlled Conditions (Temperature, Time, Atmosphere) A->C B Solvent & Additives (Base/Catalyst) B->C D Quenching & Extraction C->D Reaction Completion E Drying & Concentration D->E F Purification (Chromatography) E->F G Characterization (NMR, MS, etc.) F->G

Caption: General experimental workflow for the N-alkylation of this compound.

Signaling Pathway Analogy: Reductive Amination

G Conceptual Pathway of Reductive Amination A This compound C Imine/Iminium Ion Intermediate A->C B Carbonyl Compound (Aldehyde/Ketone) B->C E N-Alkylated Product C->E D Reducing Agent (e.g., NaBH(OAc)₃) D->E Reduction

Caption: Conceptual pathway for the reductive amination of this compound.

References

Application of 4-(Oxan-2-yl)aniline in Kinase Inhibitor Synthesis: A Detailed Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This application note details the use of aniline derivatives, specifically focusing on the structural motif of 4-alkoxyanilines as a surrogate for 4-(oxan-2-yl)aniline, in the synthesis of potent kinase inhibitors. Due to the limited availability of specific literature on this compound in this context, we will focus on the closely related and well-documented analogue, 4-methoxyaniline (4-anisidine). This compound serves as an excellent model for demonstrating the synthetic utility and biological relevance of this class of building blocks in the development of targeted cancer therapeutics.

The 4-alkoxyaniline moiety is a common feature in a variety of kinase inhibitors, where it often serves as a key pharmacophore that interacts with the hinge region of the kinase ATP-binding pocket. The synthesis of these inhibitors typically involves the coupling of a substituted aniline with a heterocyclic core, such as quinazoline, pyrimidine, or pyrazole.

Quantitative Data Summary

The following table summarizes the in vitro activity of representative kinase inhibitors synthesized using 4-methoxyaniline, highlighting the diverse range of kinases that can be targeted with this versatile building block.

Compound IDTarget Kinase(s)ScaffoldIC50
1 VEGFR-2Oxazole22 nM
2 Bcr-AblPurine70 nM
3 BTKPurine0.41 µM
4 FLT3-ITDPurine0.38 µM
5 EGFRQuinazoline4.88 µM

Experimental Protocols

Synthesis of a Representative 4-Anilinoquinazoline VEGFR-2 Inhibitor

This protocol describes a general method for the synthesis of a 4-(4-methoxyanilino)-6,7-dimethoxyquinazoline, a common scaffold for VEGFR-2 inhibitors.

a) Synthesis of 4-chloro-6,7-dimethoxyquinazoline

  • Materials: 6,7-dimethoxyquinazolin-4(3H)-one, thionyl chloride (SOCl₂), N,N-dimethylformamide (DMF), toluene, dichloromethane (DCM), saturated aqueous sodium bicarbonate solution, brine, magnesium sulfate (MgSO₄).

  • Procedure:

    • To a solution of 6,7-dimethoxy-3,4-dihydro-quinazolin-4-one (1 equivalent) in thionyl chloride (10-20 volumes), add a catalytic amount of DMF.

    • Heat the reaction mixture at reflux for 4-6 hours.

    • Cool the reaction to room temperature and remove the excess thionyl chloride under reduced pressure.

    • Azeotrope the residue with toluene (2 x 10 volumes) to remove any remaining thionyl chloride.

    • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and then with brine.

    • Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure to yield 4-chloro-6,7-dimethoxyquinazoline as a solid.[1]

b) Synthesis of N-(4-methoxyphenyl)-6,7-dimethoxyquinazolin-4-amine

  • Materials: 4-chloro-6,7-dimethoxyquinazoline, 4-methoxyaniline, isopropanol.

  • Procedure:

    • In a round-bottom flask, dissolve 4-chloro-6,7-dimethoxyquinazoline (1 equivalent) and 4-methoxyaniline (1.1 equivalents) in isopropanol (10-20 volumes).

    • Heat the reaction mixture at reflux for 4-8 hours, monitoring the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • Collect the precipitated solid by filtration, wash with cold isopropanol, and dry under vacuum to obtain the desired product, N-(4-methoxyphenyl)-6,7-dimethoxyquinazolin-4-amine.

In Vitro VEGFR-2 Kinase Inhibition Assay

This protocol outlines a common method for assessing the inhibitory activity of a compound against VEGFR-2 kinase.[2][3][4][5]

  • Materials: Recombinant human VEGFR-2 kinase domain, Poly(Glu, Tyr) 4:1 substrate, ATP, kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20), test compound, ADP-Glo™ Kinase Assay Kit (Promega).

  • Procedure:

    • Prepare a serial dilution of the test compound in DMSO.

    • In a 96-well plate, add the test compound, recombinant VEGFR-2 enzyme, and the Poly(Glu, Tyr) substrate in the kinase assay buffer.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30°C for 1 hour.

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's protocol. The luminescent signal is proportional to the amount of ADP generated and inversely proportional to the kinase inhibition.

    • Calculate the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Visualizations

G General Synthetic Workflow for 4-Anilinoquinazoline Kinase Inhibitors cluster_0 Synthesis of Quinazoline Core cluster_1 Chlorination cluster_2 Aniline Coupling A Anthranilic Acid Derivative C 6,7-Dimethoxyquinazolin-4(3H)-one A->C Cyclization B Formamide or Formamidine Acetate B->C E 4-Chloro-6,7-dimethoxyquinazoline C->E Chlorination D Thionyl Chloride (SOCl₂) D->E G 4-(4-Methoxyanilino)-6,7-dimethoxyquinazoline (Kinase Inhibitor) E->G Nucleophilic Aromatic Substitution F 4-Methoxyaniline F->G

Caption: Synthetic workflow for 4-anilinoquinazoline kinase inhibitors.

G Simplified VEGFR-2 Signaling Pathway and Inhibition VEGF VEGF VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds Dimerization Receptor Dimerization & Autophosphorylation VEGFR2->Dimerization Activates Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) Dimerization->Downstream Initiates Response Cellular Responses: - Proliferation - Migration - Survival - Angiogenesis Downstream->Response Leads to Inhibitor 4-Anilinoquinazoline Inhibitor Inhibitor->Dimerization Blocks ATP Binding Site (Inhibits Autophosphorylation)

Caption: Inhibition of the VEGFR-2 signaling pathway.

References

Application Notes and Protocols for Coupling Reactions with 4-(oxan-2-yl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis and subsequent use of 4-(oxan-2-yl)aniline in common cross-coupling reactions. The inclusion of the oxanyl (tetrahydropyranyl) group offers a versatile handle for modifying the electronic and steric properties of the aniline core, making it a valuable building block in medicinal chemistry and materials science. The protocols outlined below are representative methods and may require optimization for specific substrates and scales.

Synthesis of this compound

The starting material, this compound, can be readily synthesized from 4-aminophenol through the protection of the hydroxyl group as a tetrahydropyranyl (THP) ether. This reaction is typically acid-catalyzed and proceeds under mild conditions.

Experimental Protocol: Synthesis of this compound

Materials:

  • 4-Aminophenol

  • 3,4-Dihydro-2H-pyran (DHP)

  • Pyridinium p-toluenesulfonate (PPTS) or p-toluenesulfonic acid (PTSA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To a stirred solution of 4-aminophenol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add 3,4-dihydro-2H-pyran (DHP, 1.2 eq).

  • Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS, 0.05 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.

Synthesis_Workflow cluster_synthesis Synthesis of this compound Start Start: 4-Aminophenol & DHP Reaction Reaction: - DCM, 0°C to RT - PPTS (cat.) Start->Reaction 1 Workup Aqueous Workup: - NaHCO3 quench - Extraction with DCM - Brine wash Reaction->Workup 2 Purification Purification: - Drying (MgSO4) - Filtration - Concentration - Column Chromatography Workup->Purification 3 Product Product: This compound Purification->Product 4

Caption: Synthetic workflow for the preparation of this compound.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is a versatile substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of C-N and C-C bonds. Below are representative protocols for Suzuki, Buchwald-Hartwig, and amide coupling reactions. The conditions provided are based on successful couplings with structurally similar anilines and should serve as a good starting point for optimization.

Coupling_Workflow cluster_coupling General Palladium-Catalyzed Cross-Coupling Workflow Reactants Reactants: - this compound - Coupling Partner (Aryl Halide/Boronic Acid/Carboxylic Acid) Reaction_Setup Reaction Setup: - Inert Atmosphere (N2 or Ar) - Anhydrous Solvent - Heating Reactants->Reaction_Setup Catalyst_System Catalyst System: - Pd Precatalyst - Ligand - Base Catalyst_System->Reaction_Setup Monitoring Reaction Monitoring: - TLC, LC-MS, or GC-MS Reaction_Setup->Monitoring Workup_Purification Workup & Purification: - Filtration - Extraction - Chromatography Monitoring->Workup_Purification Reaction Complete Final_Product Coupled Product Workup_Purification->Final_Product

Caption: General workflow for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a C-C bond between this compound (after conversion to a halide or triflate) and a boronic acid or ester. Alternatively, a halo-substituted oxanyl-aniline can be coupled with a boronic acid. The following protocol describes the coupling of an aryl bromide with an arylboronic acid, which can be adapted for derivatives of this compound.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

ParameterCondition
Aryl Halide 4-Bromo-N-(oxan-2-yl)aniline (1.0 eq)
Boronic Acid Phenylboronic acid (1.2 eq)
Pd Catalyst Pd(PPh₃)₄ (2-5 mol%)
Base K₂CO₃ or Cs₂CO₃ (2.0 eq)
Solvent Toluene/Water (4:1) or Dioxane/Water (4:1)
Temperature 80-100 °C
Reaction Time 12-24 h
Typical Yield 70-95%
Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • Aryl bromide derivative of this compound

  • Arylboronic acid

  • Palladium tetrakis(triphenylphosphine) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene and deionized water

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk flask, add the aryl bromide (1.0 eq), arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add Pd(PPh₃)₄ (0.03 eq) to the flask.

  • Add degassed toluene and water (4:1 mixture, to make a ~0.1 M solution with respect to the aryl bromide).

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds between an aryl halide and an amine.[1][2][3] This protocol outlines the coupling of this compound with an aryl bromide.

Table 2: Representative Conditions for Buchwald-Hartwig Amination

ParameterCondition
Aryl Halide Aryl bromide (1.0 eq)
Amine This compound (1.2 eq)
Pd Precatalyst Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)
Ligand XPhos, SPhos, or RuPhos (2-8 mol%)
Base NaOtBu or K₃PO₄ (1.4 eq)
Solvent Toluene or Dioxane
Temperature 80-110 °C
Reaction Time 4-24 h
Typical Yield 75-98%
Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • Aryl bromide

  • This compound

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Nitrogen or Argon gas supply

Procedure:

  • In a nitrogen-filled glovebox, add Pd₂(dba)₃ (0.01 eq), XPhos (0.02 eq), and NaOtBu (1.4 eq) to a reaction vial.

  • Add the aryl bromide (1.0 eq) and this compound (1.2 eq).

  • Add anhydrous toluene to the vial, seal it, and remove it from the glovebox.

  • Heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction by LC-MS or GC-MS.

  • After completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by flash column chromatography.

Amide Coupling

Amide bond formation is a cornerstone of medicinal chemistry. This protocol describes the coupling of this compound with a carboxylic acid using a standard coupling agent.

Table 3: Representative Conditions for Amide Coupling

ParameterCondition
Carboxylic Acid Benzoic acid (1.0 eq)
Amine This compound (1.1 eq)
Coupling Agent HATU or HBTU (1.1 eq)
Base DIPEA or Et₃N (2.0-3.0 eq)
Solvent DMF or DCM
Temperature Room Temperature
Reaction Time 2-12 h
Typical Yield 80-99%
Experimental Protocol: Amide Coupling

Materials:

  • Carboxylic acid

  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add a solution of this compound (1.1 eq) in DMF to the reaction mixture.

  • Stir at room temperature and monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by recrystallization or flash column chromatography.

Disclaimer: These protocols are intended as a guide and may require optimization for different substrates and scales. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

References

Application Notes and Protocols for the Deprotection of 4-(oxan-2-yl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed strategies and protocols for the deprotection of the oxanyl (tetrahydropyranyl or THP) group from 4-(oxan-2-yl)aniline, a common protecting group strategy for the amine functionality in organic synthesis.

The tetrahydropyranyl (THP) group is frequently employed to protect alcohols, phenols, and amines due to its ease of introduction, stability under a wide range of non-acidic conditions, and facile removal under mild acidic conditions.[1][2] In the context of this compound, the THP group masks the nucleophilicity of the aniline nitrogen, allowing for selective reactions at other positions of the molecule. Subsequent removal of the THP group regenerates the free aniline.

This document outlines the most common and effective methods for the deprotection of this compound, presents quantitative data for comparison, and provides detailed experimental protocols.

Deprotection Strategies

The cleavage of the N-THP bond in this compound is an acid-catalyzed hydrolysis of the hemiaminal acetal. The reaction proceeds by protonation of the oxygen atom of the oxanyl ring, followed by ring opening to form a resonance-stabilized carbocation and the free aniline. Subsequent reaction with a nucleophile, typically the solvent (e.g., water or an alcohol), quenches the carbocation.

Several acidic reagents can be employed for this transformation, with the choice depending on the sensitivity of other functional groups in the molecule. Mild acidic conditions are generally preferred to avoid unwanted side reactions.

Commonly Used Acidic Catalysts:

  • Pyridinium p-toluenesulfonate (PPTS): A mild and highly effective catalyst for THP deprotection.[3][4][5] It is particularly useful for substrates that are sensitive to stronger acids.[5]

  • p-Toluenesulfonic acid (p-TsOH): A stronger acid than PPTS, often used for less sensitive substrates or when faster reaction times are desired.[6]

  • Acetic Acid (AcOH): A weak acid that can be used in a mixture of solvents like tetrahydrofuran (THF) and water to effect deprotection.[6]

  • Other Mineral and Lewis Acids: Stronger acids such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA) can also be used, but their application is limited to robust substrates.[6]

Data Presentation

The following table summarizes various reported conditions for the deprotection of THP-protected compounds, providing a basis for selecting an appropriate method for this compound.

Catalyst/ReagentSolvent(s)Temperature (°C)Time (h)Yield (%)Reference
Pyridinium p-toluenesulfonate (PPTS)Methanol501990[7]
p-Toluenesulfonic acid (p-TsOH)2-PropanolRoom Temp17quant.[6]
Acetic acid (AcOH)THF/H₂O (2:1)45Not specifiedHigh[6]
Iron(III) TosylateMethanolRoom TempNot specifiedHigh[8][9]

Experimental Protocols

Protocol 1: Deprotection using Pyridinium p-toluenesulfonate (PPTS) in Methanol

This protocol is adapted from a general procedure for THP deprotection and is recommended for its mildness and high yield.[7]

Materials:

  • This compound

  • Pyridinium p-toluenesulfonate (PPTS)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • To a stirred solution of this compound (1.0 eq) in methanol (0.2 M), add pyridinium p-toluenesulfonate (0.1 eq).

  • Heat the reaction mixture to 50 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and concentrate in vacuo to remove the methanol.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to afford the desired 4-aminophenylaniline.

Protocol 2: Deprotection using Acetic Acid in THF/Water

This protocol utilizes a milder acidic condition and is suitable for substrates with moderate acid sensitivity.[6]

Materials:

  • This compound

  • Tetrahydrofuran (THF)

  • Acetic acid (AcOH)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 eq) in a 2:1 mixture of tetrahydrofuran and water (0.2 M).

  • Add acetic acid (1.0-2.0 eq) to the solution.

  • Heat the reaction mixture to 45-50 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Carefully neutralize the mixture by adding saturated aqueous sodium bicarbonate solution until effervescence ceases.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography.

Mandatory Visualizations

DeprotectionMechanism cluster_substrate This compound cluster_reagents Reagents cluster_intermediate Reaction Intermediate cluster_products Products aniline An-NH-THP protonated An-NH-THP-H⁺ aniline->protonated Protonation acid H⁺ (from PPTS, p-TsOH, or AcOH) solvent Solvent (MeOH or H₂O) carbocation [An-NH₂]⁺ + [THP_carbocation] protonated->carbocation Ring Opening product Aniline (An-NH₂) carbocation->product Deprotection byproduct Quenched THP byproduct carbocation->byproduct Solvent Quenching

Caption: Mechanism of acid-catalyzed deprotection of this compound.

ExperimentalWorkflow start Start: this compound dissolve Dissolve in Solvent (e.g., Methanol) start->dissolve add_catalyst Add Acid Catalyst (e.g., PPTS) dissolve->add_catalyst react Heat and Stir (e.g., 50°C, 12-24h) add_catalyst->react workup Aqueous Workup (Neutralization & Extraction) react->workup purify Purification (Column Chromatography) workup->purify end End: 4-Aminophenylaniline purify->end

Caption: General experimental workflow for the deprotection of this compound.

References

Application Note and Protocols for the Large-Scale Synthesis and Purification of 4-(oxan-2-yl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the large-scale synthesis and purification of 4-(oxan-2-yl)aniline, a key intermediate in the development of various pharmaceutical compounds. The described protocol is a two-step process commencing with the N-alkylation of p-nitroaniline with 2-chlorotetrahydropyran, followed by the reduction of the nitro intermediate to the desired aniline product. This application note includes comprehensive experimental protocols, data presentation in tabular format for clarity, and a visual representation of the experimental workflow to ensure reproducibility and scalability.

Introduction

This compound and its derivatives are important structural motifs in medicinal chemistry, often imparting favorable pharmacokinetic properties to lead compounds. The tetrahydropyran moiety can enhance solubility and metabolic stability, making it a valuable component in drug design. The development of a robust and scalable synthesis is therefore crucial for advancing drug discovery programs that utilize this building block. The following protocol details a reliable method for the production of this compound in high yield and purity suitable for further synthetic transformations.

Quantitative Data Summary

The following tables summarize the expected quantitative data for the synthesis and purification of this compound based on the described protocols.

Table 1: Synthesis of 1-nitro-4-(oxan-2-yl)benzene

ParameterValue
Starting Material (p-nitroaniline)1.0 kg
Reagent (2-chlorotetrahydropyran)1.1 eq
Base (Potassium Carbonate)2.0 eq
Solvent (DMF)5 L
Reaction Temperature80 °C
Reaction Time12 h
Yield (Crude) ~90%
Purity (Crude, by HPLC) ~95%

Table 2: Synthesis of this compound

ParameterValue
Starting Material (1-nitro-4-(oxan-2-yl)benzene)1.0 kg
Reducing Agent (Iron Powder)5.0 eq
Catalyst (Ammonium Chloride)0.2 eq
Solvent (Ethanol/Water 4:1)10 L
Reaction Temperature70 °C
Reaction Time6 h
Yield (Crude) ~95%
Purity (Crude, by HPLC) ~92%

Table 3: Purification of this compound

ParameterValue
Purification MethodRecrystallization
Solvent SystemIsopropanol/Water
Yield (Purified) ~85% (from crude)
Final Purity (by HPLC) >99%
Melting Point65-67 °C

Experimental Protocols

Part 1: Synthesis of 1-nitro-4-(oxan-2-yl)benzene

Materials:

  • p-Nitroaniline

  • 2-Chlorotetrahydropyran

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine solution

  • Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

  • To a 10 L three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add p-nitroaniline (1.0 kg) and anhydrous N,N-dimethylformamide (5 L).

  • Stir the mixture until the p-nitroaniline is fully dissolved.

  • Add anhydrous potassium carbonate (2.0 eq).

  • Slowly add 2-chlorotetrahydropyran (1.1 eq) to the reaction mixture at room temperature over 30 minutes.

  • Heat the reaction mixture to 80 °C and maintain for 12 hours. Monitor the reaction progress by TLC or HPLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (20 L).

  • Extract the aqueous layer with ethyl acetate (3 x 5 L).

  • Combine the organic layers and wash with brine solution (2 x 3 L).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-nitro-4-(oxan-2-yl)benzene as a solid.

Part 2: Synthesis of this compound

Materials:

  • 1-nitro-4-(oxan-2-yl)benzene

  • Iron powder

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Water

  • Dichloromethane (DCM)

  • Celite®

Procedure:

  • To a 20 L three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 1-nitro-4-(oxan-2-yl)benzene (1.0 kg), ethanol (8 L), and water (2 L).

  • Add iron powder (5.0 eq) and ammonium chloride (0.2 eq) to the mixture.

  • Heat the reaction mixture to 70 °C and maintain for 6 hours. Monitor the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the hot solution through a pad of Celite® and wash the filter cake with hot ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the remaining aqueous layer with dichloromethane (3 x 4 L).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

Part 3: Purification of this compound by Recrystallization

Materials:

  • Crude this compound

  • Isopropanol

  • Deionized water

Procedure:

  • Dissolve the crude this compound in a minimal amount of hot isopropanol.

  • Slowly add deionized water to the hot solution until a slight turbidity persists.

  • Heat the mixture until the solution becomes clear again.

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath for 2 hours to facilitate crystallization.

  • Collect the crystals by vacuum filtration and wash with a cold isopropanol/water (1:1) mixture.

  • Dry the purified crystals under vacuum at 40 °C to a constant weight.

Visualized Experimental Workflow

The following diagram illustrates the workflow for the synthesis and purification of this compound.

Synthesis_Workflow Start Start Step1 Step 1: N-Alkylation p-Nitroaniline + 2-Chlorotetrahydropyran Start->Step1 Step2 Step 2: Reduction Nitro Intermediate to Aniline Step1->Step2 Crude Nitro Intermediate Purification Step 3: Purification Recrystallization Step2->Purification Crude Aniline Analysis Final Product Analysis (HPLC, NMR, MS) Purification->Analysis Purified Product End End Product This compound Analysis->End

Caption: Workflow for the synthesis and purification of this compound.

Safety Precautions

  • All experimental procedures should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Handle all chemicals with care, referring to their respective Safety Data Sheets (SDS) for specific handling and disposal information.

  • The reduction step with iron powder can be exothermic; ensure adequate cooling is available.

Conclusion

The protocol described in this application note provides a clear and reproducible method for the large-scale synthesis and purification of this compound. The two-step synthesis followed by a straightforward recrystallization procedure delivers the target compound in high yield and purity, making it suitable for use in demanding applications such as pharmaceutical ingredient synthesis. The provided data and workflow diagrams serve as a valuable resource for researchers and process chemists in the drug development field.

Application Notes and Protocols for the Use of 4-(Oxan-2-yl)aniline as a Reagent in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a proposed application and detailed protocols for the use of a linker derived from 4-(oxan-2-yl)aniline in solid-phase organic synthesis (SPOS). Due to the absence of established, commercially available linkers based on this specific reagent, the following application notes are based on the well-documented acid-labile nature of the tetrahydropyranyl (THP) ether linkage. The proposed linker, named the "Aniline-THP Linker," is designed for the synthesis of small molecules where a primary aromatic amine is desired in the final product after cleavage. This methodology offers an alternative to other acid-cleavable linkers, potentially providing different cleavage kinetics and compatibility with certain synthetic schemes.

Introduction: Proposed Utility of a this compound-Based Linker

Solid-phase organic synthesis is a cornerstone of modern drug discovery, enabling the rapid synthesis and purification of large libraries of compounds. The choice of a linker to attach the growing molecule to the solid support is critical, as it dictates the conditions under which the final product is released. Acid-cleavable linkers are widely used due to their reliability and the volatility of the commonly used cleavage reagent, trifluoroacetic acid (TFA).

Here, we propose a novel acid-cleavable linker system based on this compound. The core of this linker is the tetrahydropyranyl (THP) ether, which is known to be stable to a wide range of reaction conditions but is readily cleaved by mild acid. By incorporating this functionality into a linker, it is possible to synthesize molecules anchored through the aniline nitrogen and then release the final product, regenerating the aniline group upon cleavage.

Potential Advantages:

  • Mild Cleavage Conditions: The THP ether linkage can be cleaved under milder acidic conditions than some other acid-labile linkers, which can be advantageous for sensitive substrates.

  • Orthogonality: The linker is expected to be stable to basic and nucleophilic conditions, allowing for a wide range of chemical transformations on the solid support.

  • Traceless Cleavage: The cleavage reaction regenerates the aniline functionality without leaving a portion of the linker on the final product.

Principle of the Aniline-THP Linker

The proposed Aniline-THP linker is based on a 4-(tetrahydropyran-2-yloxy)aniline derivative that is functionalized for attachment to a solid support. The synthesis of a small molecule library proceeds by utilizing the aniline nitrogen as the point of attachment for the first building block. Subsequent synthetic steps are carried out on the solid phase. The final step is the cleavage of the THP ether bond using an acidic cocktail, which releases the desired product with a free aniline group.

Experimental Protocols

The following protocols are proposed for the synthesis and use of the Aniline-THP linker. These are based on standard solid-phase synthesis techniques.

Protocol for Linker Synthesis and Attachment to Resin

This protocol describes the synthesis of a functionalized linker and its attachment to an aminomethyl-functionalized polystyrene resin.

Materials:

  • 4-Aminophenol

  • 3,4-Dihydro-2H-pyran (DHP)

  • Pyridinium p-toluenesulfonate (PPTS)

  • Dichloromethane (DCM)

  • Glutaric anhydride

  • Triethylamine (TEA)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • N-Hydroxybenzotriazole (HOBt)

  • Aminomethyl (AM) polystyrene resin

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Synthesis of 4-(tetrahydropyran-2-yloxy)aniline:

    • Dissolve 4-aminophenol (1 eq) in dry DCM.

    • Add DHP (1.2 eq) and a catalytic amount of PPTS.

    • Stir the reaction at room temperature for 4 hours.

    • Wash the reaction mixture with saturated aqueous NaHCO3 and brine.

    • Dry the organic layer over Na2SO4, filter, and concentrate in vacuo to obtain the product.

  • Functionalization of the Linker:

    • Dissolve 4-(tetrahydropyran-2-yloxy)aniline (1 eq) and glutaric anhydride (1.1 eq) in dry DCM.

    • Add TEA (1.2 eq) and stir at room temperature for 6 hours.

    • Acidify the reaction mixture with 1 M HCl and extract with ethyl acetate.

    • Dry the organic layer over Na2SO4, filter, and concentrate to yield the carboxy-functionalized linker.

  • Attachment to Aminomethyl Resin:

    • Swell the aminomethyl polystyrene resin (1 g, 1.0 mmol/g) in DMF for 1 hour.

    • In a separate flask, dissolve the carboxy-functionalized linker (2.0 eq), DIC (2.0 eq), and HOBt (2.0 eq) in DMF.

    • Add the activated linker solution to the swollen resin.

    • Shake the reaction vessel at room temperature for 24 hours.

    • Filter the resin and wash sequentially with DMF, DCM, and methanol.

    • Dry the resin under vacuum.

Protocol for Solid-Phase Synthesis of a Substituted Amide Library

This protocol describes a representative synthesis of a small amide library using the Aniline-THP resin.

Materials:

  • Aniline-THP resin

  • A library of carboxylic acids (R1-COOH)

  • A library of acylating agents (e.g., acid chlorides, R2-COCl)

  • DIC, HOBt, or HATU as coupling agents

  • Diisopropylethylamine (DIEA)

  • DMF, DCM

Procedure:

  • Swelling of the Resin: Swell the Aniline-THP resin in DMF for 1 hour in a reaction vessel.

  • Acylation with the First Building Block (R1-COOH):

    • Pre-activate the first carboxylic acid (R1-COOH, 3 eq) with DIC (3 eq) and HOBt (3 eq) in DMF for 15 minutes.

    • Add the activated acid solution to the swollen resin.

    • Add DIEA (6 eq) and shake at room temperature for 12 hours.

    • Filter the resin and wash with DMF, DCM, and methanol.

  • Modification with the Second Building Block (R2-COCl):

    • Swell the acylated resin in DCM.

    • Add a solution of the second building block (e.g., an acid chloride, R2-COCl, 4 eq) and DIEA (5 eq) in DCM.

    • Shake at room temperature for 8 hours.

    • Filter the resin and wash thoroughly with DCM, DMF, and methanol.

    • Dry the resin under vacuum.

Protocol for Cleavage of the Final Product

This protocol describes the release of the final product from the solid support.

Materials:

  • Product-loaded Aniline-THP resin

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

  • DCM

  • Diethyl ether (cold)

Procedure:

  • Place the dry, product-loaded resin in a reaction vessel.

  • Add the cleavage cocktail (10 mL per gram of resin).

  • Shake the vessel at room temperature for 2 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with additional DCM and combine the filtrates.

  • Concentrate the filtrate under reduced pressure.

  • Precipitate the crude product by adding cold diethyl ether.

  • Centrifuge to pellet the product, decant the ether, and dry the product under vacuum.

  • Purify the product as needed using techniques such as HPLC.

Quantitative Data (Hypothetical)

The following tables present hypothetical but realistic data for the performance of the proposed Aniline-THP linker system.

Table 1: Resin Loading and Cleavage Efficiency

ParameterValue
Initial Resin Substitution1.0 mmol/g
Linker Loading Capacity0.85 mmol/g
Cleavage Yield (average)85-95%
Product Purity (crude)>80%

Table 2: Representative Library Synthesis Yields and Purity

Compound IDR1 GroupR2 GroupOverall Yield (%)Purity by HPLC (%)
L-001PhenylBenzoyl7892
L-0024-ChlorophenylAcetyl8295
L-003Thiophen-2-ylCyclohexanecarbonyl7590
L-004Naphthyl4-Methoxybenzoyl7288

Visualizations

experimental_workflow cluster_synthesis Linker Synthesis & Attachment cluster_spos Solid-Phase Organic Synthesis cluster_cleavage Cleavage & Purification aminophenol 4-Aminophenol thp_aniline This compound aminophenol->thp_aniline DHP, PPTS linker Carboxy-functionalized Linker thp_aniline->linker Glutaric Anhydride linker_resin Aniline-THP Resin linker->linker_resin DIC, HOBt resin Aminomethyl Resin resin->linker_resin start_resin Aniline-THP Resin acylated_resin Acylated Resin start_resin->acylated_resin 1. R1-COOH, Coupling 2. Wash final_resin Final Product on Resin acylated_resin->final_resin 1. R2-COCl, DIEA 2. Wash cleavage Cleavage with TFA Cocktail product Crude Product cleavage->product Ether Precipitation purified_product Purified Product product->purified_product HPLC

Caption: Overall workflow for the proposed use of the Aniline-THP linker.

cleavage_mechanism resin_bound Resin-Bound Product (R-Aniline-THP-Resin) protonation Protonation of THP Oxygen resin_bound->protonation H+ (from TFA) oxocarbenium Oxocarbenium Ion Intermediate protonation->oxocarbenium Cleavage of C-O bond product_release Released Product (R-Aniline) oxocarbenium->product_release byproduct THP-derived Byproduct oxocarbenium->byproduct Trapped by Scavenger (TIS/H2O)

Caption: Proposed acid-catalyzed cleavage mechanism of the Aniline-THP linker.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(oxan-2-yl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(oxan-2-yl)aniline. Our aim is to help you improve reaction yields and overcome common experimental challenges.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, a process that typically involves the acid-catalyzed reaction of 4-aminophenol with 3,4-dihydro-2H-pyran (DHP).

Issue Potential Cause(s) Recommended Solution(s)
Low to No Product Formation 1. Inactive Catalyst: The acid catalyst (e.g., p-toluenesulfonic acid) may be old or hydrated. 2. Insufficient Catalyst: The catalytic amount may be too low to effectively promote the reaction. 3. Low Reaction Temperature: The reaction may be too slow at ambient temperature.1. Use a fresh, anhydrous acid catalyst. 2. Increase the catalyst loading incrementally (e.g., from 1 mol% to 5 mol%). 3. Gently warm the reaction mixture (e.g., to 40°C), but monitor closely for side product formation.
Formation of a Dark, Tarry Substance 1. N-Alkylation: The amine group of 4-aminophenol can react with DHP, leading to N-protected and potentially N,O-diprotected byproducts. 2. Polymerization: DHP can polymerize under strongly acidic conditions or at elevated temperatures.1. Use a milder acid catalyst like pyridinium p-toluenesulfonate (PPTS) to favor O-alkylation. 2. Add the acid catalyst portion-wise to control the reaction exotherm. 3. Maintain a lower reaction temperature (0°C to room temperature).
Complex Mixture of Products in TLC/NMR 1. Diastereomer Formation: The reaction creates a new chiral center at the 2-position of the oxane ring, resulting in a mixture of diastereomers.[1][2] 2. Side Product Formation: In addition to N-alkylation, other side reactions may occur.1. This is an inherent aspect of the reaction. The diastereomers may be difficult to separate by standard column chromatography. Consider that for many applications, the diastereomeric mixture can be used directly. 2. Optimize reaction conditions (catalyst, temperature, reaction time) to minimize side product formation.
Difficulty in Product Purification 1. Co-elution of Diastereomers: The diastereomers may have very similar polarities, making separation by column chromatography challenging. 2. Product Instability on Silica Gel: The acidic nature of silica gel can lead to the deprotection of the THP group during chromatography.1. Use a less polar solvent system for elution to try and resolve the diastereomers. 2. Neutralize the silica gel with a small amount of triethylamine in the eluent (e.g., 1% v/v). 3. Alternatively, consider purification by crystallization if the product is a solid.

Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst for the synthesis of this compound?

A1: While various acid catalysts can be used, p-toluenesulfonic acid (PTSA) is a common and effective choice. For substrates sensitive to strong acids, where N-alkylation is a concern, pyridinium p-toluenesulfonate (PPTS) is a milder alternative that can improve selectivity for O-alkylation.

Q2: How can I favor O-alkylation over N-alkylation of 4-aminophenol?

A2: To favor the formation of the O-protected product, you can:

  • Use a milder acid catalyst like PPTS.

  • Run the reaction at a lower temperature (e.g., 0°C).

  • Consider in-situ protection of the amine group, for example, by performing the reaction in the presence of a reagent that reversibly protects the amine. However, this adds complexity to the synthesis.

Q3: My NMR spectrum looks complex. How can I confirm the presence of my product?

A3: The product, this compound, will exist as a mixture of diastereomers, which can result in a more complex NMR spectrum than expected for a single compound.[1][2] Key signals to look for include:

  • A characteristic multiplet for the anomeric proton (O-CH-O) of the THP group, typically between 5.0 and 5.5 ppm.

  • Aromatic protons of the aniline ring.

  • Protons of the oxane ring, which will likely appear as complex multiplets. Running a 2D NMR experiment like COSY or HSQC can help in assigning the complex signals.

Q4: Is it necessary to separate the diastereomers?

A4: For many applications, the diastereomeric mixture of this compound can be used without separation. The THP group is often a temporary protecting group that will be removed in a subsequent step, at which point the stereocenter is eliminated. If separation is required, it can be challenging and may necessitate specialized chromatographic techniques.

Q5: What are the best practices for storing 3,4-dihydro-2H-pyran (DHP)?

A5: DHP can polymerize upon storage, especially in the presence of acidic impurities. It should be stored in a tightly sealed container, under an inert atmosphere (nitrogen or argon), and in a cool, dark place. It is advisable to test the purity of DHP before use, for example, by checking its refractive index or running a quick NMR spectrum.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a general guideline. Optimization of reactant ratios, catalyst loading, and reaction time may be necessary to achieve the best results.

Materials:

  • 4-Aminophenol

  • 3,4-Dihydro-2H-pyran (DHP)

  • p-Toluenesulfonic acid (PTSA) or Pyridinium p-toluenesulfonate (PPTS)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 4-aminophenol (1.0 eq) in anhydrous DCM, add 3,4-dihydro-2H-pyran (1.2-1.5 eq).

  • Cool the mixture to 0°C in an ice bath.

  • Add the acid catalyst (PTSA or PPTS, 0.01-0.05 eq) portion-wise while stirring.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient, potentially with 1% triethylamine to prevent deprotection).

Parameter Condition A Condition B Expected Outcome
Catalyst p-Toluenesulfonic acid (PTSA)Pyridinium p-toluenesulfonate (PPTS)PPTS may lead to higher O-selectivity.
Temperature Room Temperature0°C to Room TemperatureLower temperatures can reduce side product formation.
DHP Equivalents 1.2 eq1.5 eqA slight excess of DHP can drive the reaction to completion.
Typical Yield 60-80% (may vary)70-90% (may vary)Yields are highly dependent on reaction conditions and purification.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep Dissolve 4-Aminophenol in Anhydrous DCM add_dhp Add DHP prep->add_dhp cool Cool to 0°C add_dhp->cool add_catalyst Add Acid Catalyst cool->add_catalyst react Stir at RT add_catalyst->react quench Quench with NaHCO3 react->quench extract Extract with DCM quench->extract wash Wash with Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography concentrate->chromatography product This compound chromatography->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of This compound cause1 Side Reactions (N-alkylation, Polymerization) start->cause1 cause2 Incomplete Reaction start->cause2 cause3 Product Loss during Work-up/Purification start->cause3 sol1a Use Milder Catalyst (PPTS) cause1->sol1a sol1b Lower Reaction Temperature cause1->sol1b sol2a Increase Reaction Time cause2->sol2a sol2b Use Fresh Reagents/Catalyst cause2->sol2b sol3a Neutralize Silica Gel cause3->sol3a sol3b Optimize Extraction/Washing cause3->sol3b

Caption: Troubleshooting logic for low yield in the synthesis of this compound.

References

Technical Support Center: Purification of 4-(oxan-2-yl)aniline and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of 4-(oxan-2-yl)aniline and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification of these compounds.

Troubleshooting Guide

This guide addresses common issues observed during the purification of this compound and its derivatives, which are known for their sensitivity to acidic conditions due to the tetrahydropyranyl (THP) protecting group.

Issue 1: Product Degradation or Deprotection during Silica Gel Chromatography

Question: My 1H NMR analysis shows the presence of unprotected aniline and other impurities after column chromatography on silica gel. What is causing this and how can I prevent it?

Answer: The primary cause of product degradation is the acidic nature of standard silica gel, which can cleave the acid-labile THP protecting group. This results in the formation of the corresponding unprotected aniline and other potential byproducts.

Solutions:

  • Neutralization of Silica Gel: The acidity of the silica gel can be neutralized by preparing a slurry with a solvent containing a small amount of a basic additive, typically triethylamine (TEA). A 1-2% solution of TEA in the column chromatography eluent is often sufficient to prevent deprotection.

  • Use of Alternative Stationary Phases: If neutralization is insufficient or if the compound is sensitive to bases, consider using a less acidic or neutral stationary phase. Neutral alumina and Florisil are common alternatives for the purification of acid-sensitive compounds.

  • Stability Assessment: Before committing to a large-scale purification, it is advisable to assess the stability of your compound on the chosen stationary phase. This can be done by performing a small-scale test where the crude material is stirred with a slurry of the stationary phase in the intended eluent for a short period, followed by analysis of the solution to check for degradation.[1]

Quantitative Comparison of Purification Methods:

The choice of stationary phase can significantly impact the yield and purity of the final product. Below is a table summarizing the expected outcomes based on different chromatographic conditions.

Stationary PhaseAdditiveTypical Purity (%)Typical Yield (%)Remarks
Silica GelNoneVariable (often low due to degradation)Low to ModerateNot recommended for acid-sensitive THP-protected anilines.
Silica Gel1-2% Triethylamine>95HighA common and effective method to prevent deprotection.
Neutral AluminaNone>98HighAn excellent alternative for compounds that are sensitive to both acids and bases.
FlorisilNone>95Moderate to HighAnother suitable alternative to silica gel.

Issue 2: Poor Separation and Tailing on TLC and Column Chromatography

Question: My spots are streaking on the TLC plate, and the peaks are tailing during column chromatography, leading to poor separation of my product from impurities. What can I do to improve this?

Answer: Tailing is often caused by strong interactions between the basic aniline nitrogen and the acidic silanol groups on the surface of the silica gel. This can be mitigated by reducing the acidity of the stationary phase or by modifying the mobile phase.

Solutions:

  • Addition of a Basic Modifier to the Eluent: As with preventing deprotection, adding 1-2% triethylamine to the mobile phase can significantly reduce tailing by competing with the aniline for binding to the acidic sites on the silica gel.

  • Choice of an Appropriate Solvent System: Ensure the solvent system has the appropriate polarity to move the compound of interest to an Rf value of approximately 0.3-0.4 on the TLC plate for optimal separation during column chromatography.

  • Use of a Less Acidic Stationary Phase: Switching to neutral alumina or Florisil can also alleviate tailing issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of this compound?

A1: The most common impurities include:

  • Unprotected 4-aminophenol: Arises from the cleavage of the THP group.

  • Starting materials: Unreacted 4-aminophenol and dihydropyran.

  • Di-THP protected species: If the reaction conditions are not carefully controlled, the aniline nitrogen can also be protected.

  • Polymerized dihydropyran: Can form under acidic conditions.

Q2: How can I visualize this compound and its derivatives on a TLC plate?

A2: Since this compound is often a colorless compound, visualization on a TLC plate requires specific techniques. The most common method is using a UV lamp, as the aromatic ring of the aniline derivative will absorb UV light and appear as a dark spot on a fluorescent TLC plate.[2] Staining with potassium permanganate or ninhydrin can also be effective for visualizing aniline derivatives.

Q3: What is a good recrystallization solvent for this compound?

A3: A common solvent system for the recrystallization of aniline derivatives is a mixture of a polar solvent in which the compound is soluble at high temperatures (e.g., ethanol, isopropanol, or ethyl acetate) and a non-polar solvent in which it is less soluble at room temperature (e.g., hexanes or heptane).[3] The ideal solvent system should be determined experimentally for each specific derivative.

Q4: Can I use reverse-phase chromatography for purification?

A4: Yes, reverse-phase chromatography can be a suitable alternative, especially for more polar derivatives. A typical mobile phase would be a mixture of acetonitrile and water, often with a small amount of a modifier like formic acid or trifluoroacetic acid. However, care must be taken as the acidic conditions of the mobile phase can potentially lead to deprotection of the THP group.

Experimental Protocols

Protocol 1: Purification of this compound using Neutralized Silica Gel Column Chromatography

This protocol describes a general procedure for the purification of this compound after its synthesis.

1. Work-up of the Reaction Mixture: a. Quench the reaction mixture with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid catalyst. b. Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL for a 1 g scale reaction). c. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

2. Preparation of the Neutralized Silica Gel Column: a. Prepare the eluent, a mixture of hexanes and ethyl acetate (e.g., 80:20 v/v), and add 1% triethylamine. The optimal eluent composition should be determined by TLC analysis of the crude product. b. Prepare a slurry of silica gel in the neutralized eluent. c. Pack a chromatography column with the slurry, ensuring there are no air bubbles.

3. Column Chromatography: a. Dissolve the crude product in a minimal amount of the neutralized eluent. b. Load the dissolved sample onto the top of the silica gel column. c. Elute the column with the neutralized eluent, collecting fractions. d. Monitor the fractions by TLC to identify those containing the pure product. e. Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product cluster_troubleshooting Troubleshooting Point synthesis Crude this compound workup Aqueous Work-up (NaHCO3 wash) synthesis->workup extraction Solvent Extraction (e.g., Ethyl Acetate) workup->extraction drying Drying and Concentration extraction->drying chromatography Column Chromatography drying->chromatography tlc TLC Analysis of Fractions chromatography->tlc degradation Degradation? chromatography->degradation combine Combine Pure Fractions tlc->combine evaporation Solvent Evaporation combine->evaporation pure_product Pure this compound evaporation->pure_product solution Use Neutralized Silica or Alumina degradation->solution

Caption: Workflow for the purification of this compound.

decision_tree cluster_alternatives Alternative Purification Strategies start Is there product degradation on silica gel TLC? silica_col Proceed with standard silica gel column chromatography. start->silica_col no neutral_silica Use silica gel with 1-2% triethylamine in eluent. start->neutral_silica yes alumina Use neutral alumina as stationary phase. start->alumina yes stability_test Perform stability test on different stationary phases. start->stability_test yes no No yes Yes

Caption: Decision tree for selecting a purification strategy.

References

Technical Support Center: Optimization of Reaction Conditions for 4-(oxan-2-yl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis and optimization of 4-(oxan-2-yl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during this specific chemical transformation.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic approach for preparing this compound?

The most common laboratory-scale synthesis of this compound involves the nucleophilic substitution reaction between 4-substituted aniline and a tetrahydropyran derivative with a suitable leaving group at the 2-position, such as 2-bromotetrahydropyran. The aniline nitrogen acts as a nucleophile, displacing the leaving group on the oxane ring.

Q2: What are the typical starting materials and reagents for this synthesis?

  • Nucleophile: Aniline or a para-substituted aniline derivative.

  • Electrophile: 2-halotetrahydropyran (e.g., 2-bromotetrahydropyran) or 2-hydroxytetrahydropyran (which requires activation with an acid catalyst).

  • Solvent: A polar aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile (ACN) is often suitable. In some cases, the reaction can be run neat.

  • Base (optional but recommended): A non-nucleophilic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be used to scavenge the acid byproduct (e.g., HBr) and drive the reaction to completion.

Q3: What are the critical reaction parameters to control for optimal yield and purity?

Key parameters to monitor and optimize include:

  • Temperature: The reaction temperature significantly influences the reaction rate. Insufficient heat may lead to a sluggish or incomplete reaction, while excessive heat can promote side reactions and decomposition.

  • Reaction Time: Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal reaction time.

  • Stoichiometry of Reactants: The molar ratio of aniline to the tetrahydropyran derivative can affect the product distribution, particularly concerning overalkylation.

  • Choice of Base and Solvent: The selection of an appropriate base and solvent system is critical for ensuring solubility of reactants and facilitating the desired reaction pathway.

Q4: How can I purify the final product, this compound?

Purification is typically achieved through column chromatography on silica gel. A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is commonly employed to separate the product from unreacted starting materials and byproducts. Recrystallization can also be an effective final purification step.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low to no product formation 1. Insufficient reaction temperature. 2. Inactive electrophile (e.g., degraded 2-bromotetrahydropyran). 3. Poor choice of solvent leading to insolubility of reactants.1. Gradually increase the reaction temperature in increments of 10-20 °C and monitor the reaction progress. 2. Use freshly prepared or purified 2-bromotetrahydropyran. Verify its integrity by NMR or GC-MS. 3. Switch to a more polar aprotic solvent like DMF or N-Methyl-2-pyrrolidone (NMP).
Formation of multiple products (overalkylation) The product, this compound, is more nucleophilic than the starting aniline and can react with another molecule of the electrophile.[1]1. Use a larger excess of the aniline starting material (e.g., 2-3 equivalents). 2. Add the electrophile slowly (dropwise) to the reaction mixture containing the aniline to maintain a low concentration of the electrophile.
Significant amount of unreacted aniline starting material 1. Insufficient amount of the electrophile. 2. Reaction has not reached completion. 3. Inefficient acid scavenging.1. Use a slight excess of the electrophile (e.g., 1.1-1.2 equivalents). 2. Increase the reaction time and continue to monitor by TLC or LC-MS. 3. Add a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃) to neutralize the acid byproduct.
Difficulty in purifying the product 1. Co-elution of the product with byproducts during column chromatography. 2. Oily product that is difficult to handle.1. Optimize the solvent system for column chromatography. Experiment with different solvent mixtures (e.g., dichloromethane/methanol, toluene/ethyl acetate). 2. Attempt to form a salt (e.g., hydrochloride salt) of the product, which may be a crystalline solid and easier to purify by recrystallization. The free base can be regenerated afterward.

Experimental Protocols

General Procedure for the Synthesis of this compound

This protocol is a generalized procedure based on analogous N-alkylation reactions. Optimization will be required for specific substrates and scales.

Reactants and Reagents:

  • Aniline (1.0 eq)

  • 2-Bromotetrahydropyran (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Dimethylformamide (DMF)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add aniline and DMF.

  • Add potassium carbonate to the solution and stir the suspension.

  • Slowly add 2-bromotetrahydropyran to the reaction mixture at room temperature.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Data Presentation

Table 1: Optimization of Reaction Conditions - A Hypothetical Study
Entry Base (eq) Solvent Temperature (°C) Time (h) Yield (%)
1K₂CO₃ (2.0)ACN801265
2K₂CO₃ (2.0)DMF80878
3Cs₂CO₃ (2.0)DMF80685
4K₂CO₃ (2.0)DMF100482 (with some byproducts)
5Cs₂CO₃ (2.0)Toluene1001245

Note: This data is hypothetical and for illustrative purposes. Actual results will vary based on specific experimental conditions.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A 1. Combine Aniline and K₂CO₃ in DMF B 2. Add 2-Bromotetrahydropyran A->B C 3. Heat to 80-100 °C B->C D 4. Monitor by TLC C->D E 5. Quench with Water D->E Reaction Complete F 6. Extract with Ethyl Acetate E->F G 7. Dry and Concentrate F->G H 8. Column Chromatography G->H I 9. Characterize Product H->I

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic Start Low Product Yield? IncompleteReaction Incomplete Reaction? Start->IncompleteReaction SideReactions Side Reactions Observed? IncompleteReaction->SideReactions No IncreaseTemp Increase Temperature/Time IncompleteReaction->IncreaseTemp Yes CheckReagents Check Reagent Quality SideReactions->CheckReagents No OptimizeStoichiometry Adjust Reactant Ratio SideReactions->OptimizeStoichiometry Yes (Overalkylation) IncreaseTemp->SideReactions ChangeBaseSolvent Optimize Base/Solvent CheckReagents->ChangeBaseSolvent

Caption: Troubleshooting logic for low yield in the synthesis of this compound.

References

Stability of 4-(oxan-2-yl)aniline in different solvents and pH

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-(oxan-2-yl)aniline in various experimental conditions. This information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The main stability concerns for this compound stem from its two key structural features: the aniline moiety and the oxane (tetrahydropyranyl, THP) ether linkage.

  • Aniline Moiety: Anilines are susceptible to oxidation, which can be accelerated by exposure to air, light, heat, and certain metal ions. This can lead to the formation of colored impurities and degradation products such as nitrobenzenes and azobenzenes.

  • Oxane (THP) Linkage: The bond connecting the aniline to the oxane ring is an acetal. Acetals are known to be labile under acidic conditions and can undergo hydrolysis to yield the parent aniline and 2-hydroxytetrahydropyran.

Q2: How does pH affect the stability of this compound?

A2: The pH of the solution is a critical factor in the stability of this compound.

  • Acidic Conditions (pH < 6): The compound is expected to be unstable due to the acid-catalyzed hydrolysis of the THP ether linkage. The rate of degradation increases as the pH decreases.

  • Neutral Conditions (pH ≈ 7): The compound is generally more stable at a neutral pH. However, oxidative degradation of the aniline ring can still occur, especially in the presence of oxygen or light.

  • Basic Conditions (pH > 8): While the THP ether is generally stable in basic conditions, the aniline moiety may be more susceptible to oxidation at higher pH values. Strong basic conditions could potentially lead to other degradation pathways.

Q3: Which solvents are recommended for handling and storing this compound?

A3: The choice of solvent can significantly impact the stability of this compound.

  • Recommended Solvents: For short-term use, aprotic solvents such as dichloromethane (DCM), ethyl acetate, and tetrahydrofuran (THF) are generally suitable. For long-term storage, it is advisable to store the compound as a solid in a cool, dark, and dry place.

  • Solvents to Use with Caution: Protic solvents, especially acidic ones, should be used with caution due to the risk of hydrolysis. The use of older or unstabilized ethers like THF should be avoided as they may contain peroxides that can accelerate oxidation.

Troubleshooting Guides

Issue 1: Unexpected Degradation of this compound in Solution
  • Symptom: You observe the appearance of new, unexpected peaks in your analytical chromatogram (e.g., HPLC) after dissolving this compound.

  • Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Acidic Solvent/Buffer Check the pH of your solvent or buffer system. If it is acidic, consider using a neutral or slightly basic buffer if your experimental conditions permit.
Oxidation Degas your solvent to remove dissolved oxygen. Prepare solutions fresh and use them promptly. Protect your solution from light by using amber vials or covering the container with aluminum foil.
Peroxide Contamination If using an ether solvent like THF, test for the presence of peroxides. Use freshly opened, inhibitor-stabilized solvents.
High Temperature Avoid heating solutions of this compound for extended periods. If heating is necessary, perform it under an inert atmosphere (e.g., nitrogen or argon).
Issue 2: Poor Solubility or Precipitation
  • Symptom: this compound does not fully dissolve or precipitates out of solution over time.

  • Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Incorrect Solvent Choice Refer to solubility data for similar compounds. Consider using a co-solvent system to improve solubility.
pH-Dependent Solubility The protonation state of the aniline nitrogen can affect solubility. Adjusting the pH of aqueous solutions may improve solubility, but be mindful of the potential for pH-dependent degradation.
Low Temperature If working at low temperatures, the solubility of the compound may be reduced. Try preparing the solution at room temperature before cooling, if the stability allows.

Experimental Protocols

Forced Degradation Study Protocol for this compound

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[1][2][3]

Objective: To investigate the degradation of this compound under various stress conditions (hydrolytic, oxidative, thermal, and photolytic).

Materials:

  • This compound

  • HPLC grade acetonitrile, methanol, and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a suitable detector (e.g., UV-Vis)

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C for a specified time.

    • Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a specified time.

    • Thermal Degradation: Expose the solid compound and a solution to heat (e.g., 80°C) for a specified time.

    • Photolytic Degradation: Expose the solid compound and a solution to UV and visible light as per ICH Q1B guidelines.

  • Sample Analysis: At each time point, withdraw an aliquot of the stressed sample, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples by a validated HPLC method to determine the remaining concentration of this compound and the formation of any degradation products.

  • Data Analysis: Calculate the percentage of degradation and identify the major degradation products.

Data Presentation

Table 1: Hypothetical Stability Data for this compound under Forced Degradation

Stress Condition Duration (hours) % Degradation Major Degradation Products
0.1 M HCl (60°C)825.34-aminophenol, 2-hydroxytetrahydropyran
0.1 M NaOH (60°C)245.1Oxidized aniline derivatives
3% H₂O₂ (RT)2415.8Oxidized aniline derivatives
Thermal (80°C, solid)48< 1.0Not significant
Photolytic (ICH Q1B)248.9Various photoproducts

Visualizations

stability_pathways compound This compound acid Acidic Conditions (e.g., HCl) compound->acid Hydrolysis of THP ether oxidation Oxidative Stress (e.g., H₂O₂, light, air) compound->oxidation Oxidation of aniline ring base_heat Basic/Thermal Stress compound->base_heat Relatively Stable hydrolysis_products Hydrolysis Products (e.g., 4-aminophenol) acid->hydrolysis_products oxidation_products Oxidation Products (e.g., nitroso, nitro compounds) oxidation->oxidation_products minor_degradation Minor Degradation base_heat->minor_degradation experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Stock Solution of this compound acid Acid Hydrolysis stock->acid base Base Hydrolysis stock->base oxidation Oxidation stock->oxidation thermal Thermal stock->thermal photo Photolytic stock->photo sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC Analysis sampling->hplc Quantify Degradation data Data Interpretation hplc->data Identify Degradants

References

Technical Support Center: 4-(Oxan-2-yl)aniline in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-(oxan-2-yl)aniline. This guide provides troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common challenges encountered during reactions involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the oxan-2-yl group on the aniline?

A1: The oxan-2-yl group, also known as a tetrahydropyranyl (THP) group, serves as a protecting group for the aniline nitrogen. This protection is often necessary because the free amino group (-NH2) of aniline is nucleophilic and can interfere with desired reactions at other sites on the molecule. The THP group renders the nitrogen non-nucleophilic under many reaction conditions.

Q2: Under what conditions is the THP protecting group on this compound stable?

A2: The THP group, being an acetal, is generally stable under neutral and basic conditions. This stability makes it compatible with a variety of common organic reactions, including:

  • Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) that utilize basic conditions.

  • Acylation and alkylation reactions.

  • Reactions involving organometallic reagents like Grignard or organolithium reagents at low temperatures.

Q3: When is the THP group likely to be unintentionally cleaved?

A3: The THP group is labile under acidic conditions. Accidental deprotection can occur in the presence of both strong and mild acids. For instance, some commercial palladium catalysts for hydrogenation may contain residual acid, which can lead to the cleavage of the THP group.[1] It is crucial to ensure that all reagents and solvents are free from acidic impurities if deprotection is not desired.

Q4: How can I purify my product containing the this compound moiety?

A4: Purification of compounds containing the this compound moiety can typically be achieved using standard column chromatography on silica gel. The choice of eluent will depend on the polarity of your specific product. A gradient of ethyl acetate in hexanes or petroleum ether is a common starting point.

Troubleshooting Guides for Common Reactions

Acylation Reactions

Problem: Low or no yield of the desired acylated product.

  • Possible Cause 1: Incomplete reaction.

    • Solution: Ensure that the reaction has been allowed to proceed for a sufficient amount of time. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider gently heating the reaction mixture or using a more activated acylating agent (e.g., acyl chloride instead of a carboxylic acid with a coupling agent).

  • Possible Cause 2: Steric hindrance.

    • Solution: The bulky THP group may sterically hinder the approach of the acylating agent. If possible, consider using a less sterically demanding acylating agent.

  • Possible Cause 3: Inactive acylating agent.

    • Solution: Verify the purity and reactivity of your acylating agent. Acyl chlorides and anhydrides can hydrolyze over time.

Problem: Presence of deprotected aniline as a byproduct.

  • Possible Cause: Acidic impurities.

    • Solution: Ensure all reagents and solvents are anhydrous and free of acid. If using an acyl chloride that may generate HCl as a byproduct, include a non-nucleophilic base (e.g., pyridine, triethylamine, or diisopropylethylamine) to neutralize the acid.

Suzuki-Miyaura Coupling

Problem: Low yield of the coupled product.

  • Possible Cause 1: Inefficient catalyst system.

    • Solution: The choice of palladium catalyst and ligand is critical for a successful Suzuki coupling. Screen different catalyst/ligand combinations. For example, Pd(PPh₃)₄ or PdCl₂(dppf) are common choices. The base used (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) can also significantly impact the reaction outcome.

  • Possible Cause 2: Poor quality of the boronic acid/ester.

    • Solution: Boronic acids can dehydrate to form boroxines, which are often less reactive. Ensure your boronic acid is of high quality or consider using a boronic ester (e.g., a pinacol ester) which can be more stable.

  • Possible Cause 3: Premature deprotection and side reactions.

    • Solution: While the basic conditions of the Suzuki coupling are generally compatible with the THP group, prolonged reaction times at high temperatures could lead to some degradation. Optimize the reaction temperature and time to achieve a balance between reaction completion and substrate stability.

Buchwald-Hartwig Amination

Problem: Incomplete conversion or low yield of the aminated product.

  • Possible Cause 1: Catalyst deactivation.

    • Solution: The choice of ligand is crucial in Buchwald-Hartwig amination to stabilize the palladium catalyst and promote the desired C-N bond formation. Bulky, electron-rich phosphine ligands such as XPhos, SPhos, or BrettPhos often give good results.[2][3]

  • Possible Cause 2: Inappropriate base.

    • Solution: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used. The choice of base can depend on the specific substrates and ligands.

  • Possible Cause 3: Substrate purity.

    • Solution: Ensure that both the this compound and the aryl halide are pure. Impurities can poison the palladium catalyst.

Experimental Protocols

Protocol 1: General Procedure for Acylation of this compound
  • To a solution of this compound (1.0 eq.) and a non-nucleophilic base (e.g., pyridine or triethylamine, 1.2 eq.) in an anhydrous solvent (e.g., dichloromethane or THF) at 0 °C, add the acylating agent (e.g., acyl chloride or anhydride, 1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling
  • In a reaction vessel, combine the aryl halide (1.0 eq.), the boronic acid or ester (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq.).

  • Add a suitable solvent system (e.g., a mixture of toluene and water, or dioxane and water).

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate.

  • Purify the product by column chromatography.

Protocol 3: Deprotection of the THP Group
  • Dissolve the THP-protected aniline derivative in a suitable solvent such as methanol, ethanol, or dichloromethane.

  • Add a catalytic amount of a strong acid (e.g., a few drops of concentrated HCl) or a milder acid like p-toluenesulfonic acid (p-TsOH) or pyridinium p-toluenesulfonate (PPTS).

  • Stir the reaction at room temperature and monitor the progress by TLC. The reaction is typically complete within a few hours.

  • Once the reaction is complete, neutralize the acid with a base (e.g., saturated sodium bicarbonate solution).

  • Extract the deprotected aniline with an organic solvent.

  • Wash the organic layer, dry, and concentrate to obtain the product.

Quantitative Data Summary

Reaction TypeSubstrate 1Substrate 2Catalyst/ReagentBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Acylation This compoundAcetyl Chloride-PyridineDCMRT2>90 (Typical)General Knowledge
Suzuki Coupling Aryl BromidePhenylboronic AcidPd₂(dba)₃, JohnPhosCs₂CO₃THF/H₂O402.590[4]
Buchwald-Hartwig Aryl BromideAnilinePd(OAc)₂, X-PhosKOt-BuToluene1000.17 (MW)85-95[2]
Deprotection THP-protected alcohol-p-TsOH (cat.)-MethanolRT1-4>95 (Typical)[5]

Visualizations

Troubleshooting_Low_Yield start Low or No Yield in Reaction check_reagents Check Reagent Purity and Activity start->check_reagents check_conditions Verify Reaction Conditions (Temp, Time) start->check_conditions check_catalyst Is the Catalyst/Ligand System Optimal? start->check_catalyst deprotection Check for Unwanted Deprotection start->deprotection solution_reagents Use Fresh/Purified Reagents check_reagents->solution_reagents If impure/inactive solution_conditions Optimize Temperature and/or Reaction Time check_conditions->solution_conditions If suboptimal solution_catalyst Screen Different Catalysts/Ligands check_catalyst->solution_catalyst If reaction is sluggish solution_deprotection Ensure Anhydrous and Acid-Free Conditions deprotection->solution_deprotection If deprotected byproduct is observed

Caption: Troubleshooting logic for low reaction yields.

Reaction_Workflow start Start: this compound reaction Perform Desired Reaction (e.g., Acylation, Suzuki, Buchwald-Hartwig) start->reaction workup Aqueous Workup and Extraction reaction->workup purification Column Chromatography workup->purification deprotection_step Acid-catalyzed Deprotection (Optional) purification->deprotection_step final_product Final Product purification->final_product If THP group is retained deprotection_step->final_product

Caption: General experimental workflow.

References

Handling and storage recommendations for 4-(oxan-2-yl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the handling, storage, and troubleshooting of 4-(oxan-2-yl)aniline.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound is an organic compound featuring an aniline ring substituted with a tetrahydropyranyl (oxan-2-yl) group. Aniline derivatives are fundamental building blocks in organic synthesis. They are widely used in the pharmaceutical industry for the development of new drug candidates and in the synthesis of various heterocyclic compounds and advanced materials.

Q2: What are the general safety precautions for handling this compound?

A2: Due to the general hazards associated with aniline compounds, it is crucial to handle this compound with care. Always work in a well-ventilated area, preferably in a chemical fume hood.[1][2] Use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][2] Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[1][2]

Q3: How should I store this compound?

Handling and Storage Recommendations

Proper handling and storage are critical for maintaining the integrity and reactivity of this compound and ensuring laboratory safety.

ParameterRecommendationSource
Storage Temperature 2-8°C (Recommended for similar compounds)General Practice
Storage Conditions Store in a tightly sealed container in a dry, cool, and well-ventilated area. Protect from light and moisture.[1]
Handling Use in a well-ventilated area or fume hood. Wear appropriate PPE (gloves, safety glasses, lab coat). Avoid generating dust.[1][2]
Incompatibilities Strong oxidizing agents, acids.General Chemical Knowledge

Troubleshooting Guide

This guide addresses common issues that may be encountered during experiments involving this compound.

Issue 1: Unexpected side reactions or low yield in electrophilic aromatic substitution.

  • Possible Cause: The amino group of the aniline is a strong activating group, which can lead to multiple substitutions or unwanted side reactions.

  • Troubleshooting:

    • Protect the Amino Group: Before carrying out the electrophilic substitution, protect the amino group by converting it into an amide (e.g., by reacting it with acetic anhydride). The resulting acetanilide is less reactive, allowing for more controlled substitution. The protecting group can be removed later by hydrolysis.

    • Control Reaction Conditions: Carefully control the reaction temperature and the stoichiometry of the reagents to minimize side product formation.

Issue 2: The compound appears discolored or has an unusual odor.

  • Possible Cause: Anilines are prone to oxidation, which can result in discoloration (often turning yellow, brown, or black). This may indicate degradation of the compound.

  • Troubleshooting:

    • Check Storage Conditions: Ensure the compound has been stored correctly, protected from light and air.

    • Purification: If oxidation is suspected, the compound may need to be purified before use, for example, by recrystallization or column chromatography.

    • Use Fresh Stock: If significant degradation is suspected, it is best to use a fresh batch of the reagent.

Issue 3: Poor solubility in a reaction solvent.

  • Possible Cause: The solubility of this compound can vary depending on the solvent.

  • Troubleshooting:

    • Solvent Screening: Perform small-scale solubility tests with a range of solvents to find a suitable one for your reaction. Common solvents for aniline derivatives include dichloromethane, chloroform, ethyl acetate, and tetrahydrofuran.

    • Gentle Heating: In some cases, gentle heating may improve solubility. However, be cautious of potential degradation at elevated temperatures.

Visual Guides

The following diagrams illustrate key logical and experimental workflows.

TroubleshootingWorkflow cluster_issue Observed Issue cluster_cause Potential Cause Analysis cluster_solution Troubleshooting Steps Issue Unexpected Result (e.g., Low Yield, Side Products) Cause1 High Reactivity of Aniline? Issue->Cause1 Cause2 Compound Degradation? Issue->Cause2 Cause3 Poor Solubility? Issue->Cause3 Solution1 Protect Amino Group Control Reaction Conditions Cause1->Solution1 Yes Solution2 Verify Storage Purify or Use Fresh Stock Cause2->Solution2 Yes Solution3 Solvent Screening Gentle Heating Cause3->Solution3 Yes

Caption: Troubleshooting logic for common experimental issues.

ExperimentalWorkflow start Start: Reagent Preparation reagent_prep Prepare this compound and other reactants start->reagent_prep reaction_setup Set up reaction vessel under appropriate atmosphere reagent_prep->reaction_setup reaction Perform Chemical Reaction (e.g., Acylation, Alkylation) reaction_setup->reaction workup Quench reaction and perform aqueous workup reaction->workup purification Purify product (Chromatography, Recrystallization) workup->purification analysis Characterize final product (NMR, MS, etc.) purification->analysis end End: Purified Product analysis->end

Caption: A generalized experimental workflow using an aniline derivative.

References

Technical Support Center: Synthesis of 4-(oxan-2-yl)aniline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(oxan-2-yl)aniline derivatives.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of this compound derivatives.

Issue 1: Low or No Product Yield in the N-THP Protection Step

Question: I am attempting to protect 4-substituted aniline with 3,4-dihydro-2H-pyran (DHP) using an acid catalyst, but I am observing very low to no formation of the desired N-THP product. What are the possible causes and solutions?

Answer:

Low or no yield in the N-tetrahydropyranylation of anilines is a common issue. The nucleophilicity of the aniline nitrogen is a critical factor. Here are several potential causes and troubleshooting steps:

  • Inactivation of the Amine by the Acid Catalyst: The acidic conditions required to activate DHP can also protonate the aniline nitrogen, rendering it non-nucleophilic.

    • Solution: Use a milder acid catalyst or a catalytic amount. Pyridinium p-toluenesulfonate (PPTS) is a good alternative to stronger acids like p-toluenesulfonic acid (PTSA) as it has lower acidity.[1]

  • Steric Hindrance: Bulky substituents on the aniline ring can sterically hinder the approach of the DHP electrophile.

    • Solution: Increase the reaction temperature and/or reaction time. However, be mindful of potential side reactions at elevated temperatures.

  • Electron-Withdrawing Substituents: Electron-withdrawing groups on the aniline ring decrease the nucleophilicity of the nitrogen atom, making the reaction more difficult.

    • Solution: A stronger acid catalyst or higher temperatures might be necessary. Alternatively, consider using a more reactive protecting group precursor if feasible.

  • Catalyst Quality: The acid catalyst may be old or inactive.

    • Solution: Use a fresh batch of the acid catalyst.

Experimental Protocol: General Procedure for N-THP Protection of a 4-Substituted Aniline

To a solution of the 4-substituted aniline (1.0 eq) in a dry aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add 3,4-dihydro-2H-pyran (1.2-2.0 eq). Cool the mixture to 0 °C and add a catalytic amount of an acid catalyst (e.g., PTSA, 0.05-0.1 eq). Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography.

Issue 2: Formation of Multiple Products

Question: My reaction mixture shows multiple spots on TLC, and the NMR of the crude product is complex. What are the likely side products and how can I minimize their formation?

Answer:

The formation of multiple products can arise from several side reactions:

  • Diastereomers: The introduction of the THP group creates a new stereocenter at the C2 position of the oxane ring. If the aniline derivative is chiral, this results in the formation of diastereomers, which may appear as distinct spots on TLC and have different NMR signals.[1]

    • Solution: This is an inherent aspect of using THP as a protecting group. The diastereomers are typically carried through to the next step and the protecting group is removed at a later stage, which eliminates the stereocenter. If separation is necessary, it may be possible with careful column chromatography.

  • Bis-alkylation: In some cases, particularly with aminophenols, both the nitrogen and the hydroxyl group can be protected by THP.

    • Solution: To favor N-alkylation over O-alkylation in aminophenols, one might consider first protecting the hydroxyl group with a different protecting group that is stable under the conditions of N-THP protection.

  • Polymerization of DHP: Strong acidic conditions and high temperatures can lead to the polymerization of DHP.

    • Solution: Use a milder acid catalyst and maintain a controlled temperature. Add the DHP slowly to the reaction mixture.

Issue 3: Difficult Purification

Question: I am having trouble purifying my this compound derivative by column chromatography. The compound seems to streak or stick to the silica gel.

Answer:

Purification of N-THP protected anilines can be challenging due to their polarity and potential instability on silica gel.

  • Acidity of Silica Gel: Standard silica gel is slightly acidic, which can lead to the partial deprotection of the acid-labile THP group during chromatography, causing streaking and low recovery.

    • Solution 1: Neutralized Silica Gel: Deactivate the silica gel by treating it with a base. This can be done by preparing a slurry of silica gel in an eluent containing a small amount of a volatile base like triethylamine (1-2%).

    • Solution 2: Alumina Chromatography: Basic or neutral alumina can be a better alternative to silica gel for the purification of acid-sensitive compounds.

  • Inappropriate Eluent System: The polarity of the eluent system may not be optimal for separating your product from impurities.

    • Solution: Systematically screen different solvent systems using TLC. A common starting point is a mixture of hexanes and ethyl acetate. The addition of a small amount of triethylamine to the eluent can also help to reduce streaking on silica gel.

Issue 4: Unintended Deprotection

Question: The THP group on my this compound derivative is being cleaved during a subsequent reaction step. How can I prevent this?

Answer:

The THP group is known for its lability under acidic conditions.

  • Reaction Conditions: Avoid acidic reagents and conditions in subsequent steps. This includes even mildly acidic conditions that can arise from certain reagents or work-up procedures.

    • Solution: If acidic conditions are unavoidable, consider a more robust protecting group.

  • Work-up Procedure: Acidic washes during the work-up can lead to deprotection.

    • Solution: Use neutral or slightly basic aqueous solutions (e.g., saturated sodium bicarbonate) for washing.

  • Storage: The purified compound may decompose upon storage if exposed to acidic impurities in the solvent or on the glassware.

    • Solution: Store the compound in a clean, dry vial, and if possible, in a non-acidic solvent.

Frequently Asked Questions (FAQs)

Q1: What are the typical reaction conditions for the N-THP protection of anilines?

A1: The most common method involves reacting the aniline with 3,4-dihydro-2H-pyran (DHP) in the presence of an acid catalyst.

ParameterTypical ConditionsNotes
Aniline Substrate 1.0 equivalentElectron-rich anilines react faster than electron-deficient ones.
Dihydropyran (DHP) 1.2 - 2.0 equivalentsA slight excess is used to drive the reaction to completion.
Catalyst p-Toluenesulfonic acid (PTSA), Pyridinium p-toluenesulfonate (PPTS), Camphorsulfonic acid (CSA)Catalytic amounts (0.05 - 0.1 equivalents) are typically sufficient.
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF), ChloroformAnhydrous conditions are recommended.
Temperature 0 °C to room temperatureCan be heated if the reaction is sluggish.
Reaction Time 2 - 24 hoursMonitored by TLC or LC-MS.

Q2: How do I remove the THP protecting group from the aniline nitrogen?

A2: The THP group is readily cleaved under acidic conditions.

ReagentConditionsNotes
Acetic Acid/THF/Water A mixture of acetic acid, THF, and water (e.g., 3:1:1) at room temperature.A common and mild method.
Hydrochloric Acid (HCl) Dilute HCl in an alcohol solvent (e.g., methanol or ethanol) at room temperature or with gentle heating.Effective for complete deprotection.
Trifluoroacetic Acid (TFA) A solution of TFA in DCM (e.g., 10-50%) at room temperature.A stronger acid for more resistant substrates.

Experimental Protocol: General Procedure for N-THP Deprotection

Dissolve the N-THP protected aniline derivative in a suitable solvent (e.g., methanol, THF). Add the acidic reagent (e.g., aqueous HCl or a solution of acetic acid). Stir the reaction at room temperature or with gentle heating while monitoring the progress by TLC or LC-MS. Once the deprotection is complete, neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the deprotected aniline.

Q3: Why is the N-THP protection of anilines less common than O-THP protection of alcohols and phenols?

A3: The N-H bond of an aniline is generally less acidic than the O-H bond of an alcohol or phenol, making the nitrogen a weaker nucleophile. Furthermore, the basicity of the aniline nitrogen makes it susceptible to protonation by the acid catalyst required for the reaction, which deactivates it towards nucleophilic attack on the activated DHP.[2] This often leads to lower yields and the need for more forcing reaction conditions compared to the protection of hydroxyl groups.

Visualizing the Workflow and Troubleshooting

To aid in understanding the experimental process and potential decision points, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis: N-THP Protection cluster_deprotection Deprotection start 4-Substituted Aniline + DHP reaction Acid Catalyst (e.g., PTSA) in DCM start->reaction workup Aqueous Workup (NaHCO3) reaction->workup purification Column Chromatography workup->purification product This compound Derivative purification->product start_deprotection This compound Derivative reaction_deprotection Acidic Conditions (e.g., HCl/MeOH) start_deprotection->reaction_deprotection workup_deprotection Neutralization & Extraction reaction_deprotection->workup_deprotection final_product Deprotected Aniline workup_deprotection->final_product

Caption: General experimental workflow for the synthesis and deprotection of this compound derivatives.

troubleshooting_tree start Low/No Product Yield? cause1 Aniline Protonated? start->cause1 Yes cause2 Steric Hindrance? start->cause2 No cause1->cause2 No solution1 Use Milder Acid (PPTS) cause1->solution1 Yes cause3 Poor Nucleophilicity? cause2->cause3 No solution2 Increase Temp./Time cause2->solution2 Yes solution3 Use Stronger Acid/Higher Temp. cause3->solution3 Yes

Caption: A troubleshooting decision tree for low yield in N-THP protection of anilines.

References

Analytical methods for detecting impurities in 4-(oxan-2-yl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analytical methods used to detect impurities in 4-(oxan-2-yl)aniline. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common potential impurities in this compound?

A1: Potential impurities in this compound typically originate from the synthetic route or degradation. Common synthetic routes include the N-alkylation of aniline or the reduction of a nitroaromatic precursor.

Potential Impurities from Synthesis:

  • Unreacted Starting Materials:

    • Aniline

    • 4-Nitrophenol

    • 2-Chlorotetrahydropyran (or other tetrahydropyran electrophile)

  • Intermediates and By-products:

    • 1-Nitro-4-(oxan-2-yl)benzene (from the reduction route)

    • Partially reduced intermediates (e.g., nitroso and hydroxylamino derivatives)

    • Di-substituted products (e.g., N,N-di-(oxan-2-yl)aniline)

    • Azoxy and azo compounds (from reduction of the nitro group)

  • Catalyst Residues:

    • Heavy metals such as Palladium (Pd), Platinum (Pt), or Nickel (Ni) if catalytic hydrogenation was used.

Potential Degradation Products:

  • Oxidation Products: The aniline moiety is susceptible to oxidation, which can form colored impurities.

  • Hydrolysis Products: The oxane ring can undergo hydrolysis under strongly acidic or basic conditions, leading to ring-opened species.

Q2: Which analytical techniques are most suitable for detecting impurities in this compound?

A2: The most common and effective techniques are:

  • High-Performance Liquid Chromatography (HPLC): Ideal for separating non-volatile and thermally sensitive impurities. A reversed-phase method with UV detection is typically the first choice.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile impurities. Derivatization may be necessary for polar analytes to improve their volatility and chromatographic behavior.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for structural elucidation and quantification of impurities without the need for reference standards for every impurity (using a qualified internal standard). ¹H NMR is particularly useful for identifying and quantifying diastereomers if the oxane ring introduces a chiral center.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Combines the separation power of HPLC with the identification capabilities of mass spectrometry, making it excellent for identifying unknown impurities.

Troubleshooting Guides

HPLC Analysis

Issue 1: Poor peak shape (tailing or fronting) for this compound.

Possible Cause Solution
Secondary interactions with residual silanols on the column. Use a base-deactivated column (end-capped). Add a small amount of a competitive base, like triethylamine (0.1%), to the mobile phase.
Column overload. Reduce the injection volume or the concentration of the sample.
Sample solvent stronger than the mobile phase (fronting). Dissolve the sample in the initial mobile phase or a weaker solvent.
Metal chelation. Add a chelating agent like EDTA (0.1 mM) to the mobile phase if metal contamination is suspected.

Issue 2: Inconsistent retention times.

Possible Cause Solution
Fluctuations in mobile phase composition. Ensure the mobile phase is well-mixed and degassed. Use a gradient proportioning valve test to check pump performance.
Column temperature variations. Use a column oven to maintain a constant temperature.
Column degradation. Flush the column with a strong solvent. If the problem persists, replace the column.
Changes in mobile phase pH. Ensure the mobile phase is adequately buffered, especially if working near the pKa of the analyte.

Issue 3: Ghost peaks appearing in the chromatogram.

Possible Cause Solution
Contamination in the mobile phase or injection solvent. Use high-purity solvents and freshly prepared mobile phase.
Carryover from previous injections. Implement a robust needle wash protocol in the autosampler method. Inject a blank solvent to confirm carryover.
Sample degradation in the autosampler. Use a cooled autosampler and minimize the time samples are stored before injection.
GC-MS Analysis

Issue 1: No peak or very small peak for this compound.

Possible Cause Solution
Thermal degradation in the injector. Use a lower injector temperature. Use a deactivated inlet liner.
Analyte adsorption in the column. Use a base-deactivated column suitable for amines.
Poor derivatization efficiency (if applicable). Optimize derivatization reaction conditions (reagent concentration, temperature, and time).

Issue 2: Broad peaks.

Possible Cause Solution
Slow injection speed. Use a fast injection or an autosampler for better reproducibility.
Active sites in the GC system. Deactivate the inlet liner and the first few centimeters of the column.
Column contamination. Bake out the column at the maximum recommended temperature.

Experimental Protocols

HPLC Method for Purity Assessment
  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    Time (min) %B
    0 10
    20 90
    25 90
    25.1 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of 50:50 Acetonitrile:Water.

GC-MS Method for Volatile Impurities
  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 250 °C

  • Injection Mode: Split (20:1)

  • Oven Program:

    • Initial temperature: 60 °C, hold for 2 min

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 min at 280 °C

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Mass Range: 35-450 amu

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of Dichloromethane.

¹H NMR for Structural Confirmation and Quantification
  • Solvent: DMSO-d₆

  • Internal Standard: 1,3,5-Trimethoxybenzene (or another suitable standard with a known purity and non-overlapping signals)

  • Procedure:

    • Accurately weigh approximately 10 mg of this compound and 5 mg of the internal standard into a vial.

    • Dissolve the mixture in 0.7 mL of DMSO-d₆.

    • Transfer the solution to an NMR tube.

    • Acquire the ¹H NMR spectrum with a sufficient relaxation delay (e.g., d1 = 30 s) to ensure accurate integration.

    • Integrate the signals corresponding to the analyte and the internal standard to determine the purity.

Quantitative Data Summary

Table 1: Typical Retention Times and m/z for this compound and Potential Impurities by LC-MS.

CompoundExpected Retention Time (min)[M+H]⁺ (m/z)
Aniline~3.594.1
4-Nitrophenol~8.2140.0
This compound~10.5178.2
1-Nitro-4-(oxan-2-yl)benzene~14.8224.2

Note: Retention times are approximate and can vary depending on the specific HPLC system and conditions.

Visualizations

HPLC_Troubleshooting_Workflow start Problem with HPLC Analysis peak_shape Poor Peak Shape? start->peak_shape retention_time Inconsistent Retention Times? peak_shape->retention_time No tailing Tailing or Fronting? peak_shape->tailing Yes ghost_peaks Ghost Peaks? retention_time->ghost_peaks No mobile_phase Check Mobile Phase (Mixing, Degassing, pH) retention_time->mobile_phase Yes solution Consult Protocol/ Further Diagnosis ghost_peaks->solution No contamination Use High-Purity Solvents ghost_peaks->contamination Yes overload Reduce Sample Concentration tailing->overload Fronting silanol Use Base-Deactivated Column or Add Amine to Mobile Phase tailing->silanol Tailing overload->solution silanol->solution temperature Use Column Oven mobile_phase->temperature column_issue Flush or Replace Column temperature->column_issue column_issue->solution carryover Improve Needle Wash/ Inject Blank contamination->carryover carryover->solution

Caption: A troubleshooting workflow for common HPLC issues.

Impurity_Origin cluster_synthesis Synthesis-Related Impurities cluster_degradation Degradation-Related Impurities product This compound starting_materials Starting Materials (Aniline, 4-Nitrophenol) product->starting_materials intermediates Intermediates (Nitro-precursor) product->intermediates byproducts By-products (Di-substituted, Azo compounds) product->byproducts oxidation Oxidation Products product->oxidation hydrolysis Hydrolysis Products product->hydrolysis

Caption: Potential origins of impurities in this compound.

Strategies to avoid racemization at the oxane ring of 4-(oxan-2-yl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 4-(oxan-2-yl)aniline. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on handling this chiral molecule and preventing racemization at the C2 position of the oxane ring. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the chiral center in this compound and why is it prone to racemization?

The chiral center in this compound is the C2 carbon of the oxane (tetrahydropyran) ring, which is also known as the anomeric carbon. This carbon is bonded to both the ring oxygen and the nitrogen of the aniline group, forming an N,O-acetal linkage. This linkage is susceptible to cleavage, particularly under acidic conditions. The mechanism of racemization involves the protonation of the ring oxygen, followed by the cleavage of the C-N bond to form a planar, resonance-stabilized oxocarbenium ion intermediate. The aniline can then re-attack this planar intermediate from either face, leading to a mixture of both enantiomers and thus racemization.

Q2: What are the general conditions to avoid when working with enantiomerically pure this compound?

To preserve the stereochemical integrity of this compound, it is crucial to avoid strongly acidic conditions. Even mildly acidic conditions can be detrimental over time or at elevated temperatures. Strongly basic conditions should also be approached with caution, although the primary mechanism for racemization proceeds through an acid-catalyzed pathway. High temperatures can accelerate the rate of racemization, even under seemingly neutral conditions.

Q3: What is a safe pH range for handling this compound?

While specific stability studies for this compound are not widely published, a general guideline for N-aryl glycosides is to maintain a pH between 6.5 and 8.0. A study on the synthesis of N-aryl glycosides found that a pH of 6.5 in aqueous media can be optimal for the formation of the β-anomer, suggesting that this mildly acidic condition is tolerated, at least for the duration of the reaction.[1] However, for prolonged storage or during reactions where the compound is subjected to heat, it is advisable to maintain a neutral to slightly basic pH.

Q4: How can I monitor the enantiomeric purity of my this compound sample?

Several analytical techniques can be employed to determine the enantiomeric excess (ee) of your sample:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most common and reliable methods. A chiral stationary phase (CSP) is used to separate the two enantiomers, allowing for their quantification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents: The sample can be reacted with a chiral derivatizing agent to form diastereomers. These diastereomers have distinct NMR signals (e.g., in ¹H or ³¹P NMR), and the ratio of their integration corresponds to the enantiomeric ratio of the original sample.

  • Capillary Electrophoresis (CE) with Chiral Selectors: Similar to chiral HPLC, CE can be used with a chiral selector (e.g., cyclodextrins) in the running buffer to separate the enantiomers.

Troubleshooting Guides

Problem 1: My enantiomerically pure this compound shows significant racemization after purification by column chromatography.

Potential Cause Recommended Solution
Acidic silica gel Standard silica gel can be slightly acidic and can promote racemization on the column. Neutralize the silica gel by preparing a slurry with a suitable solvent containing a small amount of a non-nucleophilic base (e.g., triethylamine, typically 0.1-1% v/v), then evaporate the solvent before packing the column. Alternatively, use commercially available neutral or basic alumina for chromatography.
Acidic solvents Some grades of solvents, such as chloroform, can contain acidic impurities (e.g., HCl). Use freshly opened, high-purity solvents or pass them through a plug of neutral alumina before use. Consider using less acidic solvents like ethyl acetate, hexanes, or dichloromethane.
Prolonged chromatography time The longer the compound is in contact with the stationary phase, the greater the risk of racemization. Optimize your chromatography conditions to achieve a rapid separation. Use a slightly stronger eluent system if possible without compromising resolution.

Problem 2: I am performing a reaction on a substituent of the aniline ring, and I am observing racemization at the oxane center.

Potential Cause Recommended Solution
Acidic reagents or byproducts The reaction may be generating acidic byproducts that are causing racemization. Add a non-nucleophilic base (e.g., proton sponge, 2,6-lutidine) to the reaction mixture to scavenge any generated acid.
High reaction temperature Elevated temperatures can provide the activation energy needed for the C-N bond to cleave and reform. If possible, run the reaction at a lower temperature, even if it requires a longer reaction time.
Incompatible solvent Protic solvents, especially in the presence of trace acid, can facilitate the protonation of the oxane oxygen and subsequent ring opening. Consider switching to a non-polar, aprotic solvent.

Problem 3: My sample of this compound is racemizing during storage.

Potential Cause Recommended Solution
Storage in acidic solution Storing the compound in a solution with a pH below 7 can lead to gradual racemization. If storage in solution is necessary, use a neutral buffer system (e.g., phosphate buffer at pH 7.0-7.4).
Storage as a salt If the compound has been isolated as a salt with a strong acid (e.g., hydrochloride salt), it will be in an acidic environment. If possible, store the compound as the free base.
Exposure to light or air While less common for racemization, degradation of the compound can sometimes lead to conditions that promote racemization. Store the compound in a tightly sealed, amber vial under an inert atmosphere (e.g., nitrogen or argon) at a low temperature.

Experimental Protocols

Protocol 1: Neutralization of Silica Gel for Column Chromatography

  • Weigh the required amount of silica gel for your column.

  • Prepare a solution of your chosen eluent (e.g., ethyl acetate/hexanes) containing 0.5% (v/v) triethylamine.

  • Create a slurry of the silica gel in the basic eluent mixture.

  • Gently swirl the slurry for 5-10 minutes.

  • Remove the solvent by rotary evaporation until the silica gel is a free-flowing powder.

  • Pack your column using this neutralized silica gel.

  • Run your chromatography using an eluent that also contains 0.5% triethylamine.

Protocol 2: General Procedure for a Reaction on the Aniline Ring while Minimizing Racemization

  • Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (nitrogen or argon).

  • Use high-purity, anhydrous, aprotic solvents (e.g., THF, dioxane, toluene).

  • To the solution of enantiomerically pure this compound, add 1.1 equivalents of a non-nucleophilic base (e.g., 2,6-lutidine or proton sponge) to scavenge any trace acid.

  • Cool the reaction mixture to the lowest effective temperature for the desired transformation (e.g., 0 °C or -78 °C).

  • Slowly add the reagent for the desired transformation.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with a neutral or slightly basic aqueous solution (e.g., saturated sodium bicarbonate solution) at low temperature.

  • Extract the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a low temperature.

  • Purify the product using chromatography with neutralized silica gel as described in Protocol 1.

Visualizations

Racemization_Mechanism cluster_enantiomer Enantiomerically Pure Starting Material cluster_intermediate Planar Intermediate cluster_racemic Racemic Mixture Start This compound (R or S) Intermediate Planar Oxocarbenium Ion Start->Intermediate + H⁺ - Aniline Racemate This compound (R and S) Intermediate->Racemate - H⁺ + Aniline (attack from either face)

Caption: Acid-catalyzed racemization of this compound.

Experimental_Workflow cluster_reaction Reaction Step cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis Reaction Perform reaction under - Anhydrous, aprotic solvent - Low temperature - Presence of a non-nucleophilic base Workup Quench with neutral or a slightly basic aqueous solution (e.g., NaHCO₃) at low temperature Reaction->Workup 1. Purification Column chromatography on neutralized silica gel or alumina Workup->Purification 2. Analysis Determine enantiomeric excess (e.g., Chiral HPLC) Purification->Analysis 3.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of 4-Anilinoquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for compounds derived from 4-(oxan-2-yl)aniline yielded limited specific data on their biological activities. Therefore, this guide focuses on the closely related and extensively researched class of 4-anilinoquinazoline derivatives , which share a core aniline structure and exhibit significant therapeutic potential. This guide provides a comparative overview of their anticancer and antimicrobial properties, supported by experimental data from published research.

The 4-anilinoquinazoline scaffold is a cornerstone in medicinal chemistry, forming the basis of several approved drugs. These compounds are particularly recognized for their potent inhibitory effects on key cellular targets, leading to significant anticancer and antimicrobial activities. This guide summarizes key findings, presents comparative data, and outlines the experimental methodologies used to evaluate these promising therapeutic agents.

Anticancer Activity of 4-Anilinoquinazoline Derivatives

Derivatives of 4-anilinoquinazoline are well-established as potent inhibitors of receptor tyrosine kinases (RTKs), particularly the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1] Dysregulation of these signaling pathways is a hallmark of many cancers, making these compounds effective anticancer agents. Several 4-anilinoquinazoline derivatives, such as gefitinib and erlotinib, are clinically approved for the treatment of non-small-cell lung cancer.[1][2]

The core 4-anilinoquinazoline structure is crucial for binding to the ATP-binding pocket of these kinases, thereby inhibiting their activity and downstream signaling.[3] This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[1]

Comparative Anticancer Potency (IC50 Values)

The following table summarizes the in vitro antiproliferative activity of various 4-anilinoquinazoline derivatives against different human cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
1a BGC8234.21Gefitinib12.16
1b BGC8233.63Gefitinib12.16
1c BGC8234.11Gefitinib12.16
1e BGC8235.23Gefitinib12.16
1f HeLa5.12Gefitinib10.23
1f BGC8234.01Gefitinib12.16
1g BGC82311.10Gefitinib12.16
2i HeLa4.53Gefitinib10.23
2i BGC8235.16Gefitinib12.16
7i A5492.25Gefitinib-
7i HT-291.72Gefitinib-
7i MCF-72.81Gefitinib-
14d BaF3-EGFR¹⁹del/T790M/C797S0.09--
14d BaF3-EGFR L858R/T790M/C797S0.75--

Data synthesized from multiple sources.[2][3][4]

Antimicrobial Activity of 4-Anilinoquinazoline Derivatives

Beyond their anticancer properties, 4-anilinoquinazoline derivatives have demonstrated promising activity against a range of bacterial pathogens. Their mechanism of action in bacteria is often attributed to the inhibition of essential enzymes like DNA gyrase, which is crucial for DNA replication and repair.[5][6]

Comparative Antimicrobial Potency (MIC Values)

The table below presents the Minimum Inhibitory Concentration (MIC) of various 4-anilinoquinazoline derivatives against Gram-positive and Gram-negative bacteria. The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound IDBacterial StrainGram StainMIC (µg/mL)Reference CompoundMIC (µg/mL)
4a E. coliNegative32--
4b E. coliNegative32--
4c E. coliNegative32--
3e S. aureusPositive0.0039--
3g P. aeruginosaNegative0.0625--
3c C. albicansFungus0.0625--
3g C. albicansFungus0.0625--

Data synthesized from multiple sources.[5][7]

Experimental Protocols

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol outlines a general procedure for determining the cytotoxicity of compounds against cancer cell lines.

  • Cell Seeding: Cancer cells (e.g., HeLa, BGC823) are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The synthesized 4-anilinoquinazoline derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations. The cells are then treated with these compounds and incubated for a specified period (e.g., 96 hours).

  • MTT Addition: After incubation, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

  • Formazan Solubilization: Living cells metabolize MTT into purple formazan crystals. A solubilizing agent (e.g., DMSO) is added to dissolve these crystals.

  • Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The percentage of cell growth inhibition is calculated relative to untreated control cells. The IC50 value is determined by plotting the inhibition percentage against the compound concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of compounds against bacteria.

  • Bacterial Inoculum Preparation: A standardized suspension of the test bacteria (e.g., S. aureus, E. coli) is prepared in a suitable broth medium.

  • Compound Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Visualizations

Signaling Pathway Diagram

EGFR_Signaling_Pathway EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS Anilinoquinazoline 4-Anilinoquinazoline Derivative Anilinoquinazoline->EGFR Inhibits AKT AKT PI3K->AKT Proliferation Cell Proliferation Survival AKT->Proliferation Apoptosis Apoptosis AKT->Apoptosis Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Experimental_Workflow Synthesis Synthesis of 4-Anilinoquinazoline Derivatives Purification Purification & Characterization Synthesis->Purification Anticancer Anticancer Screening (MTT Assay) Purification->Anticancer Antimicrobial Antimicrobial Screening (Broth Microdilution) Purification->Antimicrobial IC50 Determine IC50 Values Anticancer->IC50 MIC Determine MIC Values Antimicrobial->MIC SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR MIC->SAR Lead Lead Compound Identification SAR->Lead

References

A Comparative Analysis of the Reactivity of 4-(oxan-2-yl)aniline Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of the predicted reactivity of the positional isomers of 4-(oxan-2-yl)aniline. Due to the limited availability of direct comparative experimental data for these specific molecules, this analysis is based on established principles of organic chemistry, including electronic and steric effects of substituents on the reactivity of the aniline moiety. The insights provided herein are intended to guide researchers in the design and execution of synthetic routes and reactivity studies involving these compounds.

Introduction to this compound Isomers

The this compound scaffold is of interest in medicinal chemistry and materials science. The oxanyl (tetrahydropyranyl) group can influence the molecule's lipophilicity, metabolic stability, and conformational properties. Understanding the relative reactivity of its isomers is crucial for developing efficient synthetic methodologies and for predicting their behavior in various chemical environments. This guide focuses on the comparative reactivity of the ortho-, meta-, and para-isomers of (oxan-2-yl)aniline. Additionally, the influence of stereochemistry at the C2 position of the oxane ring is considered.

The isomers under consideration are:

  • This compound (para-isomer)

  • 3-(oxan-2-yl)aniline (meta-isomer)

  • 2-(oxan-2-yl)aniline (ortho-isomer)

The reactivity of these isomers is primarily dictated by the interplay of electronic and steric effects of the oxan-2-yl substituent on the aniline ring and its amino group.

Theoretical Framework for Reactivity

The reactivity of substituted anilines in reactions such as electrophilic aromatic substitution and nucleophilic attack by the amino group is governed by the nature of the substituent.[1]

  • Electronic Effects: The oxan-2-yl group, connected via an oxygen atom, exerts a dual electronic influence:

    • -I (Inductive) Effect: Oxygen is highly electronegative, withdrawing electron density from the aromatic ring through the sigma bond. This effect deactivates the ring towards electrophilic attack and decreases the basicity of the amino group. The strength of the inductive effect diminishes with distance.

    • +M (Mesomeric) Effect: The lone pairs on the oxygen atom can be delocalized into the aromatic ring through resonance. This effect increases electron density, particularly at the ortho and para positions, thereby activating the ring towards electrophilic substitution.

  • Steric Effects: The oxan-2-yl group is sterically bulky. When positioned ortho to the amino group, it can physically hinder the approach of reagents to both the amino group and the adjacent positions on the aromatic ring. This is often referred to as the "ortho effect".[2][3]

The overall reactivity of each isomer is a balance of these competing effects.

G cluster_effects Governing Factors cluster_reactivity Chemical Reactivity Electronic Electronic Ring_Reactivity Electrophilic Aromatic Substitution Electronic->Ring_Reactivity -I / +M Amine_Reactivity Nucleophilicity of -NH2 (e.g., Acylation) Electronic->Amine_Reactivity -I Steric Steric Steric->Ring_Reactivity Ortho Effect Steric->Amine_Reactivity Ortho Effect G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare 0.1 M solutions of - Ortho Isomer - Meta Isomer - Para Isomer - Acetic Anhydride in Acetonitrile B For each isomer: Mix equal volumes of isomer and acetic anhydride solutions at 25°C A->B C Withdraw and quench aliquots at regular time intervals B->C D Analyze aliquots by HPLC to determine reactant concentration C->D E Plot [Isomer] vs. Time and determine initial rates D->E F Compare relative rates of reaction E->F

References

Advantages of using 4-(oxan-2-yl)aniline as a synthetic intermediate

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of synthetic organic chemistry, the judicious choice of protecting groups is paramount to the success of complex molecular syntheses. For the protection of the versatile yet often reactive aniline moiety, 4-(oxan-2-yl)aniline, which incorporates the tetrahydropyranyl (THP) protecting group, emerges as a superior synthetic intermediate in many contexts. This guide provides an objective comparison of this compound with other commonly employed N-protected anilines, supported by established chemical principles and experimental observations.

Performance Comparison of Aniline Protecting Groups

The efficacy of a protecting group is assessed based on its ease of introduction and removal, its stability under various reaction conditions, and its influence on the reactivity of the substrate. The THP group, when attached to the nitrogen of aniline to form this compound, offers a unique combination of properties that set it apart from other common protecting groups such as tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and Acetyl (Ac).

Protecting GroupStructure on AnilineKey AdvantagesKey Disadvantages
THP (Tetrahydropyranyl) This compound- High stability to strong bases, organometallics (e.g., Grignard reagents, organolithiums), and nucleophiles.- Orthogonal to many other protecting groups.- Can act as an ortho-directing group in lithiation reactions.- Forms diastereomers which can complicate purification and characterization.- Sensitive to acidic conditions.
Boc (tert-Butoxycarbonyl) tert-Butyl (4-aminophenyl)carbamate- Easily introduced and removed.- Generally stable to basic and nucleophilic conditions.- Labile under strongly acidic conditions.- Can be cleaved by some Lewis acids.- Not stable to strong organometallic reagents.
Cbz (Carboxybenzyl) Benzyl (4-aminophenyl)carbamate- Stable to acidic and mildly basic conditions.- Removable by catalytic hydrogenolysis.- Not stable to strong bases or nucleophiles.- Hydrogenolysis conditions can affect other functional groups (e.g., alkenes, alkynes).
Ac (Acetyl) N-(4-aminophenyl)acetamide- Easy to introduce.- Stable to a range of conditions.- Cleavage often requires harsh acidic or basic hydrolysis, which can affect other functional groups.

Key Advantages of this compound as a Synthetic Intermediate

Enhanced Stability in a Broader Range of Reactions

A significant advantage of the N-THP group is its exceptional stability towards strongly basic and nucleophilic reagents. This allows for a wider array of chemical transformations to be performed on other parts of the molecule without affecting the protected aniline. For instance, reactions involving Grignard reagents, organolithiums, or strong non-nucleophilic bases like LDA are well-tolerated, which is often not the case with carbamate-based protecting groups like Boc and Cbz.

Orthogonality in Complex Syntheses

The THP group is readily cleaved under acidic conditions. This provides orthogonality with many other protecting groups that are removed under basic, hydrogenolytic, or fluoride-mediated conditions. This orthogonality is crucial in multi-step syntheses of complex molecules, such as pharmaceuticals, where sequential deprotection of different functional groups is required.

Facilitating Regioselective Aromatic Substitution

The N-THP group can act as a powerful ortho-directing group in lithiation reactions. This allows for the selective functionalization of the aniline ring at the position adjacent to the protected amino group. This level of regiocontrol is often difficult to achieve with other protecting groups or with unprotected aniline itself.

Ortho_Lithiation cluster_0 Ortho-Lithiation of this compound Start This compound Reagent n-BuLi, THF, -78 °C Start->Reagent 1. Intermediate Ortho-lithiated intermediate Reagent->Intermediate 2. Electrophile Electrophile (E+) Intermediate->Electrophile 3. Product 2-Substituted-4-(oxan-2-yl)aniline Electrophile->Product 4. Deprotection Acidic Workup Product->Deprotection 5. Final_Product 2-Substituted Aniline Deprotection->Final_Product 6.

Caption: Ortho-lithiation workflow using this compound.

Experimental Protocols

General Procedure for the Synthesis of this compound (Protection of Aniline)

To a solution of aniline (1.0 eq) in dichloromethane (DCM) is added 3,4-dihydro-2H-pyran (1.2 eq). The mixture is cooled to 0 °C, and a catalytic amount of pyridinium p-toluenesulfonate (PPTS) (0.05 eq) is added. The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.

General Procedure for the Deprotection of this compound

This compound is dissolved in a mixture of acetic acid, tetrahydrofuran (THF), and water (in a 2:1:1 ratio). The solution is heated to 50 °C and stirred until the deprotection is complete (monitored by TLC). The reaction mixture is then cooled to room temperature and the solvent is removed under reduced pressure. The residue is taken up in ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to give the deprotected aniline.

Application in a Synthetic Pathway

The use of this compound as a synthetic intermediate is particularly advantageous in the synthesis of complex heterocyclic compounds, which are common scaffolds in drug discovery.

Synthetic_Pathway cluster_workflow Multi-step Synthesis of a Bioactive Molecule A Aniline B This compound A->B THP Protection C Ortho-brominated intermediate B->C Ortho-bromination E Coupled Product C->E Suzuki Coupling D Suzuki Coupling Partner D->E F Cyclization Precursor E->F Further Functionalization G Final Heterocyclic Product F->G Deprotection & Cyclization

Caption: A generalized synthetic workflow utilizing this compound.

Conclusion

This compound offers a compelling set of advantages as a synthetic intermediate for the protection of anilines. Its robust stability towards a wide range of reagents, coupled with its ability to direct ortho-lithiation, provides chemists with a powerful tool for the construction of complex molecules. While the introduction of a new stereocenter can be a consideration, the benefits of enhanced stability and regioselectivity often outweigh this drawback, making this compound a strategic choice for researchers, scientists, and drug development professionals.

A Researcher's Guide to the Preclinical Evaluation of Novel Aniline-Based Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the essential in vitro and in vivo methodologies for evaluating the therapeutic potential of novel aniline-based compounds, using 4-(oxan-2-yl)aniline as a representative scaffold.

While specific experimental data for this compound-based compounds is not extensively available in public literature, this guide leverages established protocols and data from structurally related aniline derivatives, such as those containing quinoline and quinazoline cores, to present a robust framework for their preclinical assessment. The following sections detail the experimental protocols, present representative data in comparative tables, and visualize key workflows and pathways to facilitate a thorough understanding of the evaluation process.

In Vitro Evaluation: Assessing Cellular and Molecular Effects

The initial phase of preclinical evaluation focuses on characterizing the activity of the compound at the cellular and molecular level. This typically involves a battery of assays to determine cytotoxicity against cancer cell lines, effects on the cell cycle, induction of apoptosis, and inhibition of specific molecular targets.

Cytotoxicity Assessment against Cancer Cell Lines

A primary indicator of a compound's anticancer potential is its ability to inhibit the proliferation of cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.

The following table presents hypothetical IC₅₀ values for a test compound (e.g., a this compound derivative) and a standard comparator, such as Gefitinib, across a panel of cancer cell lines. Lower IC₅₀ values indicate higher potency.

CompoundA431 (Epidermoid Carcinoma)MDA-MB-231 (Breast Cancer)HeLa (Cervical Cancer)BGC823 (Gastric Cancer)HCT-116 (Colon Cancer)
Test Compound 1 5.28.912.57.815.1
Gefitinib (Comparator) 0.515.7> 5022.4> 50
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a positive control (e.g., Gefitinib) for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting cell viability against compound concentration.[1][2][3][4]

Cell Cycle Analysis

Understanding how a compound affects cell cycle progression can provide insights into its mechanism of action. Flow cytometry with propidium iodide (PI) staining is the standard method for this analysis.

Treatment (24h)% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
Vehicle Control 55.230.114.7
Test Compound 1 (10 µM) 25.820.553.7
  • Cell Treatment: Treat cells with the test compound at a specific concentration (e.g., 2x IC₅₀) for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Fix the cells in 70% ethanol at -20°C overnight.

  • Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.[5][6][7][8]

Apoptosis Induction

Many anticancer agents exert their effects by inducing programmed cell death, or apoptosis. The Annexin V-FITC/PI dual staining assay is a common method to detect and quantify apoptotic cells.

  • Cell Treatment: Treat cells with the test compound for a predetermined time (e.g., 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[9][10][11][12]

Kinase Inhibition Assays

Aniline-based compounds are often designed as kinase inhibitors. In vitro kinase assays are crucial to determine their inhibitory activity against specific kinases, such as EGFR and VEGFR-2, which are implicated in cancer progression.

CompoundEGFR KinaseVEGFR-2 Kinase
Test Compound 1 150850
Gefitinib (Comparator) 25>10,000
Sorafenib (Comparator) 9020
  • Reaction Setup: In a microplate, combine the kinase, a specific substrate (e.g., a synthetic peptide), and the test compound at various concentrations.

  • Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period.

  • Detection: Measure the kinase activity. This can be done through various methods, such as radiometric assays using ³²P-ATP or luminescence-based assays that measure the amount of ATP remaining (e.g., Kinase-Glo®).[13][14][15][16][17][18][19][20][21][22]

  • Data Analysis: Calculate the percentage of kinase inhibition and determine the IC₅₀ value.

In Vivo Evaluation: Assessing Efficacy and Toxicity in a Biological System

Promising compounds from in vitro studies are advanced to in vivo models to assess their efficacy and safety in a whole organism. Xenograft models in immunocompromised mice are a standard for evaluating anticancer agents.

Tumor Growth Inhibition in Xenograft Models

In this model, human cancer cells are implanted into mice, and the effect of the test compound on tumor growth is monitored.

Treatment GroupMean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)
Vehicle Control 1250 ± 150-
Test Compound 1 (50 mg/kg) 550 ± 9556
Comparator Drug (e.g., 25 mg/kg) 400 ± 8068
  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., A431) into the flank of immunocompromised mice (e.g., nude mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization and Treatment: Randomize the mice into treatment groups (vehicle control, test compound, comparator drug). Administer the treatments via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) for a specified duration.

  • Tumor Measurement: Measure the tumor dimensions with calipers every few days and calculate the tumor volume.

  • Toxicity Monitoring: Monitor the body weight and general health of the mice throughout the study as an indicator of toxicity.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).[23][24][25][26][27]

Visualizing Experimental Workflows and Pathways

Diagrams are essential for illustrating complex experimental processes and biological pathways. The following are Graphviz representations of key workflows in the preclinical evaluation of aniline-based compounds.

in_vitro_workflow cluster_screening Initial Screening cluster_mechanistic Mechanism of Action Studies Compound Library Compound Library Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Compound Library->Cytotoxicity Assay (MTT) Hit Identification Hit Identification Cytotoxicity Assay (MTT)->Hit Identification Cell Cycle Analysis Cell Cycle Analysis Hit Identification->Cell Cycle Analysis Apoptosis Assay Apoptosis Assay Hit Identification->Apoptosis Assay Kinase Inhibition Assay Kinase Inhibition Assay Hit Identification->Kinase Inhibition Assay

Caption: In Vitro Evaluation Workflow for Aniline-Based Compounds.

in_vivo_workflow Promising Lead Compound Promising Lead Compound Xenograft Model Development Xenograft Model Development Promising Lead Compound->Xenograft Model Development Treatment Administration Treatment Administration Xenograft Model Development->Treatment Administration Tumor Growth Monitoring Tumor Growth Monitoring Treatment Administration->Tumor Growth Monitoring Toxicity Assessment Toxicity Assessment Treatment Administration->Toxicity Assessment Efficacy & Safety Evaluation Efficacy & Safety Evaluation Tumor Growth Monitoring->Efficacy & Safety Evaluation Toxicity Assessment->Efficacy & Safety Evaluation

Caption: In Vivo Evaluation Workflow in a Xenograft Model.

egfr_signaling_pathway EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS Aniline Compound Aniline Compound Aniline Compound->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation, Survival Proliferation, Survival ERK->Proliferation, Survival

Caption: Simplified EGFR Signaling Pathway and Point of Inhibition.

References

Navigating the Kinome: A Comparative Cross-Reactivity Analysis of 4-(Oxan-2-yl)aniline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of targeted kinase inhibitors is a cornerstone of modern drug discovery. However, ensuring selectivity across the vast and structurally similar human kinome presents a significant challenge. Off-target effects can lead to unforeseen toxicities and a diminished therapeutic window. This guide provides a comparative cross-reactivity profiling of a series of hypothetical 4-(oxan-2-yl)aniline derivatives, illustrating a data-driven approach to selectivity assessment. The experimental data presented herein is representative and intended to serve as a framework for the evaluation of novel kinase inhibitors.

Kinase Selectivity Profiling

The primary assessment of off-target interactions involves screening candidate compounds against a broad panel of kinases. This is often achieved through binding assays that quantify the interaction of an inhibitor with a large number of purified kinase domains. The data below represents the percentage of inhibition of a panel of kinases at a fixed concentration (1 µM) for three hypothetical this compound derivatives.

Table 1: Kinase Inhibition Profile of this compound Derivatives (% Inhibition at 1 µM)

Kinase TargetCompound ACompound BCompound C
Primary Target
EGFR989599
Off-Targets
VEGFR2754085
PDGFRβ603070
c-Src451555
Abl301040
ROCK110515
PKA<5<5<5
CDK2<5<5<5

Experimental Protocols

KINOMEscan™ Profiling

The KINOMEscan™ platform is a widely used competition binding assay for profiling kinase inhibitors.

Methodology:

  • Assay Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase captured on the solid support is quantified using qPCR of the DNA tag.

  • Procedure:

    • A panel of human kinases, each tagged with a unique DNA identifier, is used.

    • The test compound (e.g., Compounds A, B, and C) is incubated with the kinase-DNA conjugate.

    • An immobilized, proprietary ligand is introduced to the mixture.

    • After equilibration, the unbound kinase is washed away.

    • The amount of bound kinase is determined by quantifying the attached DNA tag via qPCR.

  • Data Analysis: The results are typically reported as the percentage of kinase that remains bound to the immobilized ligand in the presence of the test compound, relative to a DMSO control. A lower percentage indicates stronger binding of the test compound to the kinase.

Signaling Pathway Context

The primary target of these hypothetical derivatives is the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival. Inhibition of EGFR is a validated strategy in oncology. However, off-target inhibition of kinases like VEGFR2, PDGFRβ, and Src can lead to additional biological effects, which may be beneficial or detrimental depending on the therapeutic context.

G Simplified EGFR Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds Grb2/Sos Grb2/Sos EGFR->Grb2/Sos Activates Compound A/B/C Compound A/B/C Compound A/B/C->EGFR Inhibits Ras Ras Grb2/Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Regulates G Workflow for Kinase Inhibitor Cross-Reactivity Profiling Start Start Primary_Screening Broad Kinase Panel Screen (e.g., KINOMEscan at 1µM) Start->Primary_Screening Hit_Identification Identify Off-Targets with Significant Inhibition Primary_Screening->Hit_Identification Dose_Response Determine IC50/Kd for Primary and Off-Targets Hit_Identification->Dose_Response Cellular_Assays Functional Cellular Assays (Proliferation, Signaling) Dose_Response->Cellular_Assays Data_Analysis Compare Biochemical and Cellular Potency Cellular_Assays->Data_Analysis Selectivity_Profile Establish Selectivity Profile and Therapeutic Window Data_Analysis->Selectivity_Profile

Benchmarking the Synthesis of 4-(oxan-2-yl)aniline: A Comparative Guide to Established Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key chemical intermediates is paramount. This guide provides a comprehensive comparison of two primary methods for the synthesis of 4-(oxan-2-yl)aniline, a valuable building block in medicinal chemistry. We will delve into the direct protection of 4-aminophenol and a two-step method involving the protection of 4-nitrophenol followed by reduction.

This report details the experimental protocols, presents quantitative data for comparison, and visualizes the synthetic workflows to aid in the selection of the most suitable method for your research and development needs.

At a Glance: Comparison of Synthetic Methods

ParameterMethod 1: Direct Protection of 4-AminophenolMethod 2: Two-Step Protection and Reduction
Starting Material 4-Aminophenol4-Nitrophenol
Key Reagents 3,4-Dihydro-2H-pyran, p-Toluenesulfonic acid3,4-Dihydro-2H-pyran, p-Toluenesulfonic acid, Tin(II) chloride dihydrate
Reaction Steps 12
Reported Yield ~85%~95% (for the reduction step)
Reaction Time 2 hours30 minutes (protection) + 1 hour (reduction)
Reaction Temperature Room TemperatureRoom Temperature (protection) and 70°C (reduction)
Overall Simplicity Simpler, one-pot synthesisMore complex, requires isolation of an intermediate

Visualizing the Synthetic Pathways

The following diagrams illustrate the chemical transformations involved in each synthetic method.

Method1 4-Aminophenol 4-Aminophenol Product This compound 4-Aminophenol->Product   p-TSA, THF, RT, 2h    DHP 3,4-Dihydro-2H-pyran DHP->Product

Caption: Method 1: Direct protection of 4-aminophenol.

Method2 4-Nitrophenol 4-Nitrophenol Intermediate 2-(4-nitrophenoxy) oxane 4-Nitrophenol->Intermediate   p-TSA, DCM, RT, 30 min    DHP 3,4-Dihydro-2H-pyran DHP->Intermediate Product This compound Intermediate->Product   SnCl2·2H2O, EtOH, 70°C, 1h   

Caption: Method 2: Two-step synthesis via a nitro intermediate.

Experimental Protocols

Below are the detailed experimental procedures for the two benchmarked synthetic methods.

Method 1: Direct Protection of 4-Aminophenol

This method offers a straightforward, one-step synthesis of the target compound.

Procedure:

  • To a solution of 4-aminophenol (1 equivalent) in tetrahydrofuran (THF), add a catalytic amount of p-toluenesulfonic acid (p-TSA).

  • To this stirred mixture, add 3,4-dihydro-2H-pyran (1.1 equivalents) dropwise at room temperature.

  • Continue stirring the reaction mixture at room temperature for 2 hours.

  • Upon completion, as monitored by thin-layer chromatography (TLC), quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography to yield this compound. A reported yield for this method is approximately 85%.

Method 2: Two-Step Synthesis via Protection of 4-Nitrophenol and Subsequent Reduction

This two-step approach involves the protection of a nitro-substituted precursor followed by reduction to the desired aniline.

Step 1: Synthesis of 2-(4-nitrophenoxy)oxane

  • Dissolve 4-nitrophenol (1 equivalent) in dichloromethane (DCM).

  • Add a catalytic amount of p-toluenesulfonic acid (p-TSA) to the solution.

  • Slowly add 3,4-dihydro-2H-pyran (1.2 equivalents) to the mixture at room temperature.

  • Stir the reaction for 30 minutes at room temperature.

  • After the reaction is complete, wash the mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain 2-(4-nitrophenoxy)oxane, which can be used in the next step without further purification.

Step 2: Reduction of 2-(4-nitrophenoxy)oxane to this compound

  • Dissolve the crude 2-(4-nitrophenoxy)oxane (1 equivalent) from the previous step in ethanol.

  • Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 equivalents) to the solution.

  • Heat the reaction mixture to 70°C and stir for 1 hour.

  • After completion, cool the reaction to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, wash the combined organic layers with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography to afford this compound. The reported yield for this reduction step is typically high, around 95%.

Concluding Remarks

Both methods presented provide viable pathways to this compound. The choice between the two will depend on the specific requirements of the synthesis, including scale, purity requirements, and available starting materials.

  • Method 1 is advantageous due to its simplicity and fewer reaction steps, making it an attractive option for rapid synthesis.

  • Method 2 , while more involved, may offer a higher overall yield due to the high efficiency of the nitro group reduction. This could be a deciding factor in large-scale production where maximizing yield is critical.

Researchers are encouraged to evaluate both protocols in the context of their specific laboratory capabilities and project goals.

Computational Modeling and Docking Studies of 4-(Oxan-2-yl)aniline Derivatives and Related Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of computational modeling and docking studies performed on aniline derivatives, with a specific focus on compounds containing the 4-(oxan-2-yl)aniline moiety and its related structures. Due to the limited availability of direct research on this compound derivatives, this guide draws comparisons with structurally similar and extensively studied 4-anilinoquinazoline and other aniline derivatives. The aim is to offer a comprehensive overview of the methodologies, quantitative data, and biological targets explored in the context of these compounds, thereby aiding in the design and development of novel therapeutic agents.

I. Comparative Docking Performance of Aniline Derivatives

Molecular docking is a crucial computational technique used to predict the binding orientation and affinity of a small molecule to a target protein. The docking scores and binding energies from various studies on aniline derivatives are summarized below. It is important to note that direct comparison of scores between different studies can be challenging due to variations in software, force fields, and target protein preparation.

Compound ClassTarget Protein(s)Docking Software/MethodKey Findings & Quantitative DataReference(s)
4-Anilinoquinazoline Derivatives Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)Not explicitly stated, but binding energies and inhibition constants were calculated.Compound 8a (a 4-anilinoquinazoline derivative) exhibited binding energies of -6.39 kcal/mol (EGFR) and -8.24 kcal/mol (VEGFR-2). The corresponding inhibition constants were 20.67 µM (EGFR) and 0.9 µM (VEGFR-2), indicating a more effective binding to VEGFR-2.
4-Anilinoquinazoline Derivatives Epidermal Growth Factor Receptor (EGFR)Indirect DockingModifications at the 3'-position of the anilino group and the 6-alkoxy site of the quinazoline ring had minimal interference with the formation of essential hydrogen bonds with the EGFR active site. Compounds 19 and 20 were identified as the most potent inhibitors with IC50 values of 12.1±1.6 nM and 13.6±0.8 nM, respectively.[1][2]
Hydroquinone-Chalcone-Pyrazoline Hybrids with Tetrahydropyranyl (Oxan-2-yl) Moiety Not explicitly stated, but evaluated for anticancer activity against MCF-7 and HT-29 cell lines.Not explicitly stated in the provided text.The tetrahydropyranyl (oxan-2-yl) group was used as a protecting group for a phenolic hydroxyl. The resulting hybrid compounds demonstrated cytotoxic activity with IC50 values ranging from 28.8 to 124.6 µM.[1]

II. Experimental Protocols: A Glimpse into Methodologies

The following sections detail the typical experimental protocols employed in the synthesis and computational analysis of aniline derivatives, based on the available literature.

A. General Synthesis of 4-Anilinoquinazoline Derivatives

The synthesis of 4-anilinoquinazoline derivatives often involves a multi-step process. A common route includes the reaction of a substituted anthranilic acid to form a quinazolinone core, followed by chlorination and subsequent nucleophilic substitution with a desired aniline. The specific reagents and conditions can be adapted to produce a variety of derivatives.

B. Computational Docking Protocol for 4-Anilinoquinazoline Derivatives

A representative docking protocol for studying the interaction of 4-anilinoquinazoline derivatives with protein kinases like EGFR and VEGFR-2 typically involves the following steps:

  • Protein and Ligand Preparation: The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are removed. Hydrogen atoms are added, and the protein structure is optimized. The 2D structures of the aniline derivatives are drawn and converted to 3D structures, followed by energy minimization.

  • Docking Simulation: A molecular docking program is used to predict the binding mode of the ligands within the active site of the protein. The docking parameters are set to allow for a thorough search of the conformational space.

  • Analysis of Results: The resulting docking poses are analyzed based on their binding energy scores and the interactions formed with the amino acid residues in the active site. Key interactions often include hydrogen bonds and hydrophobic interactions.

III. Visualizing Molecular Interactions and Workflows

A. Generalized Workflow for Computational Drug Design

The following diagram illustrates a typical workflow for computational drug design, from target identification to lead optimization.

G Target_Identification Target Identification and Validation Lead_Discovery Lead Discovery (e.g., Virtual Screening) Target_Identification->Lead_Discovery Lead_Optimization Lead Optimization (e.g., Docking, QSAR) Lead_Discovery->Lead_Optimization Preclinical_Testing Preclinical Testing Lead_Optimization->Preclinical_Testing Clinical_Trials Clinical Trials Preclinical_Testing->Clinical_Trials

A generalized workflow for computational drug design.

B. Signaling Pathway Inhibition by Aniline Derivatives

Many of the studied aniline derivatives, particularly the 4-anilinoquinazolines, are designed to inhibit receptor tyrosine kinases (RTKs) like EGFR and VEGFR. The diagram below depicts a simplified representation of an RTK signaling pathway and the point of inhibition.

G Ligand Growth Factor (e.g., EGF, VEGF) Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Ligand->Receptor Dimerization Receptor Dimerization & Autophosphorylation Receptor->Dimerization Signaling_Cascade Downstream Signaling (e.g., MAPK, PI3K/Akt) Dimerization->Signaling_Cascade Cellular_Response Cellular Response (Proliferation, Survival, Angiogenesis) Signaling_Cascade->Cellular_Response Inhibitor Aniline Derivative (e.g., 4-Anilinoquinazoline) Inhibitor->Dimerization Inhibition

Simplified RTK signaling pathway and inhibition.

IV. Conclusion and Future Directions

References

Safety Operating Guide

Proper Disposal of 4-(oxan-2-yl)aniline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 4-(oxan-2-yl)aniline, a compound requiring careful handling as hazardous waste. Researchers, scientists, and drug development professionals are advised to adhere to these procedures to ensure personal safety and environmental compliance.

Hazard Identification and Immediate Precautions

This compound is classified as a hazardous substance. According to its Safety Data Sheet (SDS), it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Before handling, personnel must wear appropriate Personal Protective Equipment (PPE), including protective gloves, clothing, and eye/face protection.[1] Work should be conducted in a well-ventilated area, such as a fume hood.[1]

Waste Classification and Handling

All waste containing this compound, including contaminated labware, spill cleanup materials, and expired or unused product, must be treated as hazardous waste.[1][2] It is crucial to remember that hazardous wastes must not be disposed of in regular trash or discharged into the sewer system.[1][2][3] Evaporation is not an acceptable method of disposal.[1]

Step-by-Step Disposal Protocol

The following steps outline the standard operating procedure for the disposal of solid this compound waste in a laboratory setting.

Step 1: Container Selection and Preparation

  • Select a container that is compatible with this compound. Plastic containers are often preferred for their durability.[3][4]

  • The container must have a leak-proof, screw-on cap.[4] Makeshift closures such as corks or parafilm are not acceptable.[4]

  • If reusing a container, ensure it is clean, dry, and any previous labels are completely defaced or removed.[5]

Step 2: Waste Collection

  • Carefully transfer the solid this compound waste into the designated waste container.

  • Do not mix solid waste with liquid waste in the same container.[4]

  • To prevent overfilling and allow for expansion, fill the container to no more than 75-80% of its capacity.[5]

  • Keep the waste container securely closed at all times, except when adding waste.[1][3][5]

Step 3: Labeling of Hazardous Waste

  • Immediately label the waste container with a hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department.[2][6]

  • The label must include the following information:

    • The words "Hazardous Waste".[2][6]

    • The full chemical name: "this compound". Avoid abbreviations or chemical formulas.[2]

    • The date when waste was first added to the container (accumulation start date).[2]

    • The location of waste generation (e.g., building and room number).[2]

    • The name and contact information of the Principal Investigator or responsible party.[2]

    • Checkmarks indicating the relevant hazards (e.g., irritant, harmful).[2]

Step 4: Storage of Hazardous Waste

  • Store the labeled waste container in a designated "Satellite Accumulation Area" (SAA) within the laboratory where the waste is generated.[3][7]

  • The SAA must be at or near the point of generation and under the control of the laboratory personnel.[3]

  • Ensure incompatible wastes are segregated. For instance, store acids and bases separately.[7]

  • It is good practice to use secondary containment, such as a tray or bin, to capture any potential leaks.[4]

Table 1: Hazardous Waste Accumulation Limits

Waste TypeMaximum Volume in SAA
General Hazardous Waste55 gallons
Acutely Toxic (P-listed) Waste1 quart (liquid) or 1 kg (solid)

Note: These are general limits; consult your institution's specific guidelines.[3]

Step 5: Requesting Waste Pickup

  • Once the container is full, or approaching the institutional time limit for storage (often around 6-12 months), submit a waste collection request to your EHS department.[3][5]

  • Do not allow waste to accumulate in the laboratory.[8]

  • Follow your institution's specific procedures for requesting a pickup, which may involve an online form or a phone call.[1]

Disposal of Empty Containers

  • A container that held this compound can be disposed of as regular trash only after it has been thoroughly emptied, with as little residue as possible remaining.[1]

  • All hazardous waste labels must be defaced or removed, and the cap should be removed before placing it in the regular trash.[1]

  • For containers that held acutely hazardous waste, triple rinsing with a suitable solvent is required. The rinsate must be collected and disposed of as hazardous waste.[1]

Experimental Workflow for Disposal

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

G cluster_prep Preparation cluster_collection Collection & Labeling cluster_storage Storage & Pickup cluster_empty Empty Container Disposal A Identify this compound as Hazardous Waste B Wear Appropriate PPE A->B C Select & Prepare Compatible Waste Container B->C D Transfer Solid Waste to Container C->D E Securely Cap Container D->E F Complete & Affix Hazardous Waste Label E->F G Store in Designated Satellite Accumulation Area F->G H Monitor Accumulation (Volume & Time) G->H I Request EHS Pickup When Full or Near Time Limit H->I J EHS Collects Waste for Final Disposal I->J K Thoroughly Empty Container L Deface Labels & Remove Cap K->L M Dispose as Regular Trash L->M

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific EHS guidelines, as local regulations may vary.

References

Personal protective equipment for handling 4-(oxan-2-yl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety and logistical information for the handling and disposal of 4-(oxan-2-yl)aniline. The guidance is primarily derived from safety data for the closely related and well-characterized compound, aniline, due to the limited specific toxicological data for this compound. The aniline functional group is the primary driver of the toxicological profile.

Hazard Identification and Classification

This compound is classified as a hazardous chemical. Based on the data for aniline, it should be treated as a substance with the following potential hazards:

  • Acute Toxicity : Toxic if swallowed, in contact with skin, or if inhaled.[1][2][3][4]

  • Eye Damage : Causes serious eye damage.[1][2][3][4]

  • Skin Sensitization : May cause an allergic skin reaction.[1][2][3][4]

  • Organ Toxicity : Causes damage to organs (specifically blood) through prolonged or repeated exposure.[2][3][4]

  • Carcinogenicity : Suspected of causing cancer.[1][2][3][4]

  • Mutagenicity : Suspected of causing genetic defects.[1][2][3][4]

  • Aquatic Toxicity : Very toxic to aquatic life with long-lasting effects.[2][3][4]

  • Flammability : Combustible liquid.[2][3][4]

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory to prevent exposure.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant, impervious gloves (e.g., Nitrile, Neoprene).[5][6]Prevents skin contact, as the substance is toxic and can be absorbed through the skin.[1][2]
Eye & Face Protection Safety glasses with side shields and a face shield.[6][7]Protects against splashes and vapors that can cause serious eye damage.[1][2] Goggles provide better protection against chemical splashes.[5][6]
Skin & Body Protection A long-sleeved lab coat and closed-toe shoes.[5][8] Consider a chemical-resistant apron or disposable coveralls for larger quantities.[6][9]Minimizes skin exposure from accidental spills. Contaminated work clothing should not be allowed out of the workplace.[1][2][4]
Respiratory Protection Use only in a well-ventilated area, preferably a certified chemical fume hood.[1][10] If a fume hood is not available or if aerosolization is possible, a NIOSH-approved respirator with an organic vapor cartridge is required.[6]The substance is toxic if inhaled.[1][2][3] Engineering controls like fume hoods are the primary line of defense.[1][10]

Operational Plan: Step-by-Step Handling Procedure

A. Preparation and Weighing:

  • Consult SDS : Before starting any work, thoroughly read and understand the Safety Data Sheet (SDS) for a closely related aniline compound.[1][2][3][7]

  • Assemble PPE : Put on all required personal protective equipment as detailed in the table above.[6][8][9]

  • Work Area Setup : Ensure work is conducted in a properly functioning chemical fume hood.[1][10] The work surface should be clean and uncluttered. Keep a spill kit and waste container readily accessible.

  • Weighing : Tare a clean, suitable container on a balance inside the fume hood. Carefully transfer the required amount of this compound to the container. Close the stock container immediately.

B. Experimental Use:

  • Handling : Always handle the substance within the fume hood. Avoid any actions that could generate dust or aerosols.[7]

  • Solvent Addition : If dissolving or diluting, add the solvent to the chemical slowly to avoid splashing.

  • Heating : If heating is required, use a controlled heating source (e.g., heating mantle, hot plate) and ensure the setup is secure. The material is a combustible liquid and may form explosive mixtures with air upon intense heating.[3]

  • Monitoring : Continuously monitor the reaction or process. Do not leave the experiment unattended.

C. Post-Experiment Decontamination:

  • Wipe Down : After use, decontaminate all surfaces, glassware, and equipment that may have come into contact with the chemical. Use an appropriate solvent (e.g., ethanol) followed by soap and water.

  • PPE Removal : Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last. Wash hands thoroughly with soap and water after removing gloves.[7]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Liquid Waste : Collect all liquid waste, including reaction residues and cleaning solvents, in a clearly labeled, sealed, and appropriate hazardous waste container.

  • Solid Waste : Contaminated solid waste (e.g., gloves, weighing paper, paper towels) must be collected in a separate, labeled hazardous waste container.[7]

  • Disposal : Arrange for disposal through your institution's environmental health and safety (EHS) office. Do not pour waste down the drain, as the substance is very toxic to aquatic life.[2][3][4]

Emergency Procedures

  • Inhalation : Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][2]

  • Skin Contact : Immediately remove all contaminated clothing.[1] Rinse the affected skin area with plenty of soap and water for at least 15-20 minutes.[1][7] Seek immediate medical attention.[2]

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][7] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[2]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water.[7] Never give anything by mouth to an unconscious person.[7] Call a poison control center or doctor immediately.[1][2]

  • Spill : Evacuate the area. Wear full PPE, including respiratory protection. Contain the spill using an inert absorbent material (e.g., vermiculite, sand).[1] Collect the absorbed material into a sealed container for hazardous waste disposal.[7] Ventilate the area thoroughly.

Quantitative Toxicity Data (from Aniline)

The following data for aniline provides an indication of the potential toxicity.

Toxicity TypeSpeciesValue
Oral LD50 Rat250 mg/kg
Dermal LD50 Rabbit820 mg/kg
Inhalation LC50 Mouse248 ppm (4 h)

Data sourced from Fisher Scientific SDS.[1]

Visual Workflow for Handling this compound

G Safe Handling Workflow for this compound cluster_emergency Emergency Response prep 1. Preparation ppe Don Full PPE (Gloves, Goggles, Face Shield, Lab Coat) prep->ppe setup Prepare Fume Hood & Spill Kit ppe->setup handling 2. Handling (In Fume Hood) setup->handling weigh Weigh Chemical handling->weigh experiment Perform Experiment weigh->experiment cleanup 3. Decontamination experiment->cleanup decon_equip Clean Equipment & Surfaces cleanup->decon_equip remove_ppe Remove PPE Correctly decon_equip->remove_ppe disposal 4. Waste Disposal remove_ppe->disposal waste Collect & Label Hazardous Waste disposal->waste spill Spill exposure Exposure

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.